Executive Summary & Strategic Importance 2-Methyl-2-phenylpiperazine represents a high-value pharmacophore in medicinal chemistry, specifically valued for its gem-disubstituted quaternary carbon at the C2 position. This...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
2-Methyl-2-phenylpiperazine represents a high-value pharmacophore in medicinal chemistry, specifically valued for its gem-disubstituted quaternary carbon at the C2 position. This structural motif serves two critical functions in drug design:
Conformational Restriction: The bulky phenyl and methyl groups lock the piperazine ring into a specific chair conformation, reducing entropic penalties during ligand-protein binding.
Metabolic Blocking: The quaternary center prevents oxidative metabolism (e.g., N-dealkylation or alpha-oxidation) at the typically labile C2 position, significantly extending half-life (
).
Synthesizing this scaffold is non-trivial due to the steric hindrance at the quaternary center. Standard alkylation methods often fail or produce low yields. This guide details three validated pathways, prioritizing the Amino Acid Cyclization Route for its reliability and scalability, while introducing the Catalytic Allylation Route for enantioselective requirements.
Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the molecule at its most logical bond-forming points. The high steric bulk at C2 suggests that forming this center late in the synthesis is difficult. Therefore, the quaternary center should ideally be present in the starting material or established early via robust C-C bond formation.
Logical Disconnections
Amide Reduction (Path A): Disconnecting the C3-N4 and C6-N1 bonds reveals a 2,5-diketopiperazine intermediate. This traces back to 2-amino-2-phenylpropanoic acid (alpha-methylphenylglycine).
Condensation (Path B): Disconnecting the N1-C6 and N4-C3 bonds leads to a 1,2-diamine and an oxalate equivalent.
Ring Closing (Path C): Disconnecting the N-C bonds suggests an intramolecular cyclization of a linear amine precursor.
Figure 1: Retrosynthetic breakdown showing the convergence on the diketopiperazine intermediate.
Pathway 1: The Amino Acid Cyclization (Primary Route)
This is the industry-standard "De Novo" approach. It relies on the commercial availability or facile synthesis of 2-amino-2-phenylpropanoic acid . It avoids the regioselectivity issues of direct alkylation.
Phase 1: Precursor Activation
Reaction: N-Acylation of the amino acid with Chloroacetyl Chloride.
Critical Control: Maintain pH > 10 to scavenge HCl, but avoid hydrolysis of the chloroacetyl chloride.
Phase 2: Cyclization to Diketopiperazine
Reaction: Intramolecular N-alkylation.
Reagents: Ammonia (methanolic) or Primary Amine (if N-substitution is desired), Heat.[1]
Process: The N-chloroacetyl derivative is treated with ammonia. The terminal amine formed attacks the ester/acid carbonyl (or displaces the chloride first) to close the ring.
Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel under Argon.
Charge: Add LiAlH
(4.0 equiv) suspended in anhydrous THF. Cool to 0°C.
Addition: Dissolve 3-Methyl-3-phenylpiperazine-2,5-dione (1.0 equiv) in warm THF. Add dropwise to the hydride suspension.[2] Caution: Exothermic.
Reflux: Heat to reflux for 12–18 hours. Monitor by TLC (disappearance of amide carbonyl stretch).[2]
Quench: Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), and water ( mL) sequentially.
Isolation: Filter the granular precipitate. Dry the filtrate over Na
SO and concentrate in vacuo.
Purification: Recrystallize from Hexane/EtOAc or convert to HCl salt for stability.
Pathway 2: The Gem-Diamine Condensation (Alternative)
Useful if 2-phenyl-1,2-propanediamine is available or if the amino acid is expensive.
Workflow
Condensation: React 2-phenyl-1,2-propanediamine with Diethyl Oxalate .
Conditions: Ethanol reflux.
Product: 3-Methyl-3-phenylpiperazine-2,3-dione (Note: Isomeric dione structure depending on oxalate reaction).
Correction: Reaction with diethyl oxalate typically yields the 2,3-dione (quinoxalinedione-like structure if aromatic, but here piperazine-2,3-dione). Reduction of this is more difficult.
Better Reagent: Reaction with 1,2-dibromoethane (Double alkylation).
Conditions: K
CO, Acetonitrile, Reflux.
Issue: Polyalkylation is a risk. High dilution required.
Recommendation: Stick to Pathway 1 for higher purity. Pathway 2 is prone to oligomerization.
For drug candidates requiring a specific enantiomer (e.g., (R)-2-methyl-2-phenylpiperazine), resolution of the racemate from Pathway 1 is inefficient (50% loss). The Vertex/Caltech Method offers a direct asymmetric route.
Mechanism[2]
Substrate: N-Boc-piperazin-2-one (derived from glycine and 1,2-diamine).
An In-depth Technical Guide to the Elusive 2-Methyl-2-phenylpiperazine: Synthesis, Properties, and Potential Applications
A Foreword for the Researcher: The landscape of chemical synthesis and drug discovery is vast, with countless molecular scaffolds explored for their therapeutic potential. Among these, the phenylpiperazine moiety stands...
Author: BenchChem Technical Support Team. Date: February 2026
A Foreword for the Researcher: The landscape of chemical synthesis and drug discovery is vast, with countless molecular scaffolds explored for their therapeutic potential. Among these, the phenylpiperazine moiety stands as a cornerstone, forming the core of numerous centrally active agents.[1] The introduction of a methyl group to this framework can significantly modulate pharmacological activity, offering a tantalizing avenue for medicinal chemists. This guide delves into the intriguing case of 2-Methyl-2-phenylpiperazine, a seemingly simple derivative that, upon extensive literature review, reveals a notable absence of dedicated research.
This document, therefore, ventures into a unique territory. It serves not as a historical account of a well-documented compound, but as a forward-looking technical guide for the scientific community. By examining the established chemistry of its isomers and parent compounds, we will construct a comprehensive roadmap for the synthesis, characterization, and potential exploration of 2-Methyl-2-phenylpiperazine. This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and theoretical frameworks necessary to approach this novel chemical entity.
The Phenylpiperazine and Methylpiperazine Scaffolds: A Foundation of Pharmacological Significance
The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its two nitrogen atoms provide handles for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. When a phenyl group is attached to the piperazine ring, as in 2-phenylpiperazine, the resulting molecule often exhibits significant activity within the central nervous system (CNS).[2][3] These compounds are known to interact with various neurotransmitter receptors, underpinning their use in the development of antidepressants and anxiolytics.[3]
Similarly, the introduction of a methyl group, as seen in 2-methylpiperazine, can influence a compound's metabolic stability, lipophilicity, and receptor binding affinity.[4][5] 2-Methylpiperazine itself is a crucial building block in the synthesis of various pharmaceuticals, including antidepressants and antihistamines.[4][5]
The Known Isomers: A Comparative Analysis
To build a predictive framework for the properties of 2-Methyl-2-phenylpiperazine, it is essential to first understand its known isomers. The most well-documented of these are 1-methyl-2-phenylpiperazine and 1-methyl-3-phenylpiperazine.
Synthesis of Known Methyl-Phenyl-Piperazine Isomers
The synthesis of these isomers typically involves the methylation of the parent 2-phenylpiperazine or the construction of the piperazine ring with the desired substituents already in place.
1-Methyl-2-phenylpiperazine and 1-Methyl-3-phenylpiperazine: These isomers are often synthesized via the N-methylation of 2-phenylpiperazine. However, this reaction can lack selectivity, yielding a mixture of N-methylated products. More controlled syntheses involve multi-step sequences that introduce the methyl and phenyl groups regioselectively.
Physicochemical and Pharmacological Properties of Isomers
The position of the methyl and phenyl groups on the piperazine ring significantly influences the properties of the molecule. Below is a comparative table of the parent compounds and the known methylated isomers.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Appearance
Pharmacological Notes
2-Phenylpiperazine
C10H14N2
162.23
83-87
White to yellow powder/crystals
CNS active, precursor for various pharmaceuticals.[2][6][7][8]
2-Methylpiperazine
C5H12N2
100.16
61-63
White to yellow crystalline powder
Building block for pharmaceuticals, including antidepressants.[5][9]
Affects central and autonomic nervous systems.[12][13][14]
The Enigmatic Target: 2-Methyl-2-phenylpiperazine
The core of this technical guide is to address the synthesis and potential properties of the hitherto undocumented 2-Methyl-2-phenylpiperazine. The primary synthetic challenge lies in the geminal disubstitution at the 2-position of the piperazine ring.
Proposed Synthetic Pathways
Based on established synthetic methodologies for piperazine derivatives, several plausible routes to 2-Methyl-2-phenylpiperazine can be proposed.
This pathway involves the ring-opening of an epoxide precursor followed by cyclization.
Experimental Protocol:
Step 1: Synthesis of the Diamine Intermediate. React α-methylstyrene oxide with a suitably protected ethylenediamine derivative (e.g., N-benzylethylenediamine) in a suitable solvent such as isopropanol at reflux. The nucleophilic attack of the primary amine on the less sterically hindered carbon of the epoxide ring will yield the corresponding amino alcohol.
Step 2: Conversion of the Hydroxyl Group to a Leaving Group. The hydroxyl group of the amino alcohol is then converted into a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like triethylamine.
Step 3: Intramolecular Cyclization. The resulting tosylate undergoes intramolecular cyclization upon heating in a suitable solvent, with the secondary amine displacing the tosylate to form the protected piperazine ring.
Step 4: Deprotection. The protecting group (e.g., benzyl) is removed via catalytic hydrogenation to yield the final product, 2-Methyl-2-phenylpiperazine.
Causality Behind Experimental Choices:
The use of a protected ethylenediamine in Step 1 prevents unwanted side reactions and directs the cyclization in Step 3.
Tosylation in Step 2 is a reliable method for converting a primary alcohol into an excellent leaving group for subsequent nucleophilic substitution.
Catalytic hydrogenation in Step 4 is a clean and efficient method for debenzylation.
Diagram of Proposed Synthetic Pathway A:
Caption: Proposed synthesis of 2-Methyl-2-phenylpiperazine from α-methylstyrene oxide.
This approach involves the construction of a piperazinone ring followed by the introduction of the phenyl group via a Grignard reaction.
Experimental Protocol:
Step 1: Synthesis of 2-Methyl-piperazin-2-one. This precursor can be synthesized from alanine ester and an N-protected aziridine.
Step 2: Grignard Reaction. The piperazinone is treated with phenylmagnesium bromide in an anhydrous ether solvent. The Grignard reagent will add to the carbonyl group.
Step 3: Reduction of the Tertiary Alcohol. The resulting tertiary alcohol intermediate is then reduced to the corresponding methylene group. This can be a challenging step and may require specific reducing agents that are compatible with the piperazine ring.
Step 4: Deprotection. Removal of any protecting groups on the nitrogen atoms will yield 2-Methyl-2-phenylpiperazine.
Causality Behind Experimental Choices:
The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds.
The choice of a piperazinone precursor allows for the strategic introduction of the phenyl group at the desired position.
The reduction of the tertiary alcohol is a critical and potentially difficult step that would require careful optimization of reaction conditions.
Diagram of Proposed Synthetic Pathway B:
Caption: Proposed synthesis of 2-Methyl-2-phenylpiperazine via a Grignard reaction.
Predicted Physicochemical Properties
Based on the properties of its isomers, 2-Methyl-2-phenylpiperazine is predicted to be a solid at room temperature with a molecular weight of 176.26 g/mol . Its solubility is expected to be low in water and higher in organic solvents. The presence of the two nitrogen atoms will confer basic properties to the molecule.
Predicted Pharmacological Profile and Potential Applications
Given that phenylpiperazine derivatives often exhibit CNS activity, it is plausible that 2-Methyl-2-phenylpiperazine could interact with neurotransmitter systems. The geminal methyl and phenyl groups at the 2-position would create a chiral center, meaning the compound would exist as a pair of enantiomers. These enantiomers could have different pharmacological profiles.
Potential areas of investigation for 2-Methyl-2-phenylpiperazine include:
Serotonin and Dopamine Receptor Ligands: Many phenylpiperazines interact with serotonin and dopamine receptors. The unique steric and electronic properties of this isomer could lead to novel receptor binding profiles.
Enzyme Inhibition: The piperazine scaffold is present in various enzyme inhibitors. The specific substitution pattern of 2-Methyl-2-phenylpiperazine could be explored for its potential to inhibit enzymes involved in neurological or other disease pathways.
Chemical Probes: As a novel compound, it could serve as a chemical probe to investigate biological systems and receptor pharmacology.
Analytical Characterization
Once synthesized, the identity and purity of 2-Methyl-2-phenylpiperazine would be confirmed using a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for elucidating the structure and confirming the connectivity of the atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule.
Chiral Chromatography: To separate and analyze the enantiomers of the racemic mixture.
Conclusion and Future Directions
While the existing scientific literature does not provide a direct history of the discovery of 2-Methyl-2-phenylpiperazine, this in-depth technical guide has laid a comprehensive theoretical foundation for its synthesis, characterization, and potential exploration. The proposed synthetic pathways, based on well-established chemical principles, offer viable starting points for any research group wishing to investigate this novel compound.
The true value of 2-Methyl-2-phenylpiperazine lies in its novelty. Its unique structural features, particularly the geminal disubstitution at the 2-position, may impart unexpected and potentially valuable pharmacological properties. This guide serves as an open invitation to the scientific community to embark on the discovery and characterization of this enigmatic molecule, potentially unlocking new avenues in medicinal chemistry and drug development. The journey from theoretical construct to a fully characterized compound with a defined biological profile is a challenging yet rewarding endeavor that lies at the heart of scientific progress.
References
PubChem. (n.d.). 2-Phenylpiperazine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 23, 2026, from [Link]
PubChem. (n.d.). 1-Methyl-3-phenylpiperazine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
PubChem. (n.d.). 2-Methylpiperazine, (S)-. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
NIST. (n.d.). Piperazine, 2-methyl-. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]
PubMed. (2014). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
Caltech. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved February 23, 2026, from [Link]
NIST. (n.d.). Piperazine, 2-methyl-. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]
Stenutz. (n.d.). 2-phenylpiperazine. Retrieved February 23, 2026, from [Link]
Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved February 23, 2026, from [Link]
Career Henan Chemical Co. (2025, August 13). 2-Methylpiperazine. Retrieved February 23, 2026, from [Link]
PubMed Central. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
Wikipedia. (n.d.). Phenylpiperazine. Retrieved February 23, 2026, from [Link]
Google Patents. (n.d.). US6852855B2 - Synthesis of piperazine ring.
MDPI. (2022, May 25). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved February 23, 2026, from [Link]
Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved February 23, 2026, from [Link]
SpectraBase. (n.d.). 1-(2-Hydroxyphenyl)piperazine. Retrieved February 23, 2026, from [Link]
ACS Catalysis. (2023, February 16). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Retrieved February 23, 2026, from [Link]
ACS Organic Letters. (2023, October 4). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Retrieved February 23, 2026, from [Link]
SWGDrug. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved February 23, 2026, from [Link]
Pharmaffiliates. (n.d.). 1-Methyl-2-phenylpiperazine. Retrieved February 23, 2026, from [Link]
enantiomers of 2-Methyl-2-phenylpiperazine and their properties
An In-depth Technical Guide to the Enantiomers of 2-Methyl-2-phenylpiperazine Abstract The introduction of a chiral center into a pharmacologically active scaffold can profoundly influence its biological properties. In t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Enantiomers of 2-Methyl-2-phenylpiperazine
Abstract
The introduction of a chiral center into a pharmacologically active scaffold can profoundly influence its biological properties. In the phenylpiperazine class of compounds, which are prevalent in numerous central nervous system (CNS) active drugs, stereochemistry is a critical determinant of efficacy and selectivity. This technical guide provides a comprehensive overview of the enantiomers of 2-Methyl-2-phenylpiperazine, a chiral derivative of the well-known phenylpiperazine core. We will explore the synthesis, resolution, and analytical separation of the (R)- and (S)-enantiomers, and delve into their distinct physicochemical and pharmacological properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the stereochemical nuances of this important structural motif.
The Critical Role of Chirality in Phenylpiperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of drugs targeting a wide array of receptors.[1] When substituents are introduced asymmetrically, as in 2-Methyl-2-phenylpiperazine, a stereocenter is created, giving rise to a pair of non-superimposable mirror images known as enantiomers: (R)-2-Methyl-2-phenylpiperazine and (S)-2-Methyl-2-phenylpiperazine.
Biological systems, being inherently chiral, often interact differently with each enantiomer. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be less active, inactive, or even contribute to undesirable side effects or toxicity.[2] Therefore, the synthesis and characterization of individual enantiomers are paramount in modern drug development to optimize therapeutic outcomes and ensure patient safety.[3]
Synthesis and Resolution of Enantiomers
The generation of enantiomerically pure 2-Methyl-2-phenylpiperazine can be approached through two primary strategies: asymmetric synthesis to directly form a single enantiomer, or the resolution of a racemate.
Asymmetric Synthesis
Modern synthetic methods increasingly focus on the direct creation of a single desired enantiomer, which is often more efficient than resolving a mixture. Asymmetric synthesis of 2-arylpiperazines can be achieved starting from readily available phenacyl bromides.[4] Another powerful strategy involves using chiral starting materials, such as optically pure amino acids (e.g., alanine), to construct the chiral piperazine ring in a stereocontrolled manner.[5] These methods provide an elegant and direct route to the desired enantiopure compounds.
Chiral Resolution of Racemic 2-Methyl-2-phenylpiperazine
Classical resolution remains a robust and widely used method for separating enantiomers on both laboratory and industrial scales. The process involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.
A well-established method for resolving analogous compounds like 2-methylpiperazine utilizes a chiral acid, such as (L)-tartaric acid.[6][7] The basic nitrogen atoms of the racemic piperazine react with the acid to form diastereomeric salts: [(R)-piperazine·(L)-tartrate] and [(S)-piperazine·(L)-tartrate]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized.
Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Chiral Resolution
Dissolution: In a reaction vessel, dissolve one molar equivalent of the chiral resolving agent (e.g., (L)-tartaric acid) in a suitable solvent such as aqueous ethanol.
Addition of Racemate: Add one molar equivalent of racemic 2-Methyl-2-phenylpiperazine to the solution. Heat the mixture gently to ensure complete dissolution.
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove the mother liquor. The mother liquor is now enriched in the other diastereomeric salt.
Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the pH is greater than 10 to deprotonate the piperazine nitrogen.
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: Dry the organic extract over a suitable drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched free base.[6]
Purity Assessment: Determine the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral HPLC.
Chiral Analysis and Characterization
Robust analytical methods are essential for confirming the successful separation of enantiomers and quantifying their purity.
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[8] The technique relies on a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support (typically silica). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different retention times and, thus, separation.
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating a wide range of chiral compounds, including piperazine derivatives.[9]
Workflow for Chiral HPLC Method Development.
Experimental Protocol: Chiral HPLC Analysis
Column Selection: Begin with a polysaccharide-based CSP known for broad selectivity, such as a Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate)).
Mobile Phase Preparation: Prepare a mobile phase. For normal phase mode, a common starting point is a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an amine additive like diethylamine (DEA) are often required to improve the peak shape of basic analytes like piperazines. A typical starting condition could be Heptane/Ethanol/DEA (80:20:0.1, v/v/v).
Sample Preparation: Dissolve the 2-Methyl-2-phenylpiperazine sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.
System Setup: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature (e.g., 25 °C) and the UV detection wavelength (e.g., 254 nm).
Analysis: Inject the sample and record the chromatogram. If separation is not achieved, systematically vary the alcohol content and consider different CSPs or mobile phase modes (e.g., polar organic mode).[10]
Quantification: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
Table 1: Recommended Starting Conditions for Chiral HPLC Separation.
Stereoisomer-Specific Properties
While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, density), their interaction with other chiral entities, such as plane-polarized light or biological receptors, is distinct.
Physicochemical Properties
Specific data for the enantiomers of 2-Methyl-2-phenylpiperazine are not widely published. However, data for the parent compound, 2-methylpiperazine, can serve as a useful reference.
Property
(R)-(-)-2-Methylpiperazine
(S)-(+)-2-Methylpiperazine
CAS Number
75336-86-6
74879-18-8
Molecular Formula
C₅H₁₂N₂
C₅H₁₂N₂
Molecular Weight
100.16 g/mol
100.16 g/mol
Appearance
White to light yellow crystalline powder
White to off-white solid
Melting Point
91-93 °C
91-93 °C
Optical Rotation
[α]²⁰/D −16.5° (c=5 in benzene)
[α]²⁰/D +6.8° (c=1 in ethanol)
Table 2: Physicochemical Properties of 2-Methylpiperazine Enantiomers. Note: Solvent for optical rotation differs.
Pharmacological Profile: A Case of Stereoselective Receptor Activity
The true significance of separating the enantiomers of 2-Methyl-2-phenylpiperazine lies in their potentially different pharmacological activities. Research on closely related chiral phenylpiperazine compounds has demonstrated profound stereoselectivity at nicotinic acetylcholine receptors (nAChRs), which are important targets for various neurological and inflammatory conditions.[11]
A study on derivatives where a methyl group was added to the C2 position of the piperazine ring (creating a chiral center analogous to the topic compound) revealed that the enantiomers had selective effects on α7 and α9/α10 nAChR subtypes.[11] Specifically, for one series of compounds, the (2R) isomer retained the best activity at the α7 receptor, while the (2S) isomer was most active at the α9 receptor.[11] This highlights a crucial principle: the three-dimensional arrangement of the methyl and phenyl groups relative to the piperazine core dictates the binding affinity and functional activity at different, yet related, receptor subtypes.
Differential interaction of enantiomers with receptor subtypes.
This stereoselective activity provides a powerful tool for developing highly selective drugs. By isolating the enantiomer that interacts preferentially with the desired therapeutic target, researchers can potentially enhance efficacy while minimizing off-target effects that might be mediated by the other enantiomer interacting with different receptors.
Toxicological Considerations
Just as pharmacological activity can be stereoselective, so can toxicity. The distomer may be metabolized through a different pathway, potentially leading to the formation of toxic metabolites. While specific toxicological data for individual enantiomers of 2-Methyl-2-phenylpiperazine are not available, it is a guiding principle in pharmaceutical development that both enantiomers of a chiral drug candidate should be evaluated. General safety data for racemic 2-methylpiperazine indicates it is a flammable solid and can cause skin and eye irritation.[12][13]
Conclusion
The enantiomers of 2-Methyl-2-phenylpiperazine represent distinct chemical entities with the potential for unique biological profiles. The introduction of the chiral center at the C2 position is not a trivial modification; it is a critical design element that can be exploited to achieve receptor selectivity and an improved therapeutic index. This guide has outlined the essential methodologies for separating these enantiomers through chiral resolution and for their analysis using robust techniques like chiral HPLC. The demonstrated stereoselectivity of analogous compounds at key neurological receptors underscores the imperative for drug development professionals to pursue single-enantiomer candidates to unlock their full therapeutic potential.
References
Gao, F. (2010, August 6). Preparation of chiral 2-methylpiperazine. ResearchGate. Retrieved from [Link]
Reddy, T. S., et al. (2014). Asymmetric synthesis of 2-arylpiperazines. Tetrahedron: Asymmetry. Retrieved from [Link]
Gatti, G., et al. (1988). Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. Arzneimittelforschung. Retrieved from [Link]
Pandey, G., & Kumar, A. (2018). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances. Retrieved from [Link]
Singh, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. Retrieved from [Link]
Google Patents. (n.d.). CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-).
National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine, (S)-. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine. PubChem Compound Database. Retrieved from [Link]
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Phenylpiperazine. PubChem Compound Database. Retrieved from [Link]
Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. Retrieved from [Link]
Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
Kabbani, N., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Retrieved from [Link]
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]
ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Markandewar, et al. (2016). exploring pharmacological significance of piperazine scaffold. World Journal of Pharmaceutical Research. Retrieved from [Link]
Comprehensive Theoretical and Computational Characterization of 2-Methyl-2-phenylpiperazine
Executive Summary This technical guide establishes a rigorous protocol for the theoretical and computational analysis of 2-Methyl-2-phenylpiperazine (2-MPP) . As a chiral, gem-disubstituted piperazine derivative, 2-MPP r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide establishes a rigorous protocol for the theoretical and computational analysis of 2-Methyl-2-phenylpiperazine (2-MPP) . As a chiral, gem-disubstituted piperazine derivative, 2-MPP represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in neurokinin-1 (NK1) antagonists and serotonin modulators.
This document moves beyond generic computational advice, providing a validated workflow for dissecting the molecule's conformational landscape, electronic properties, and receptor binding affinity. It integrates high-level Quantum Mechanical (QM) benchmarking with molecular docking strategies.
Part 1: Conformational Landscape & Stereochemical Analysis
The presence of a quaternary carbon at the C2 position (bearing both a methyl and a phenyl group) introduces significant steric constraints absent in simple N-phenylpiperazines. Theoretical studies must account for the Thorpe-Ingold effect (gem-dimethyl effect analog) and the specific preference of the bulky phenyl group for the equatorial position.
Theoretical Basis: Ring Puckering and Inversion
The piperazine ring exists primarily in a chair conformation. However, 2-MPP possesses two nitrogen inversion centers and a chiral C2 center.
Dominant Conformer: The phenyl group at C2 strongly favors the equatorial orientation to avoid 1,3-diaxial interactions with the axial protons at C6 and N4.
Nitrogen Inversion: The N1-H and N4-H bonds can flip. In 2-MPP, the N1 lone pair orientation is influenced by the adjacent steric bulk of the C2-Phenyl group.
Computational Protocol: Conformational Search
Objective: Identify the Global Minimum Energy Conformer (GMEC).
Step-by-Step Methodology:
Initial Sampling: Use Monte Carlo (MC) or Molecular Dynamics (MD) simulated annealing (e.g., OPLS4 force field) to generate 100+ conformers.
Redundant Conformer Elimination: Filter structures with RMSD < 0.5 Å.
DFT Optimization (Coarse): Optimize unique conformers at the B3LYP/6-31G(d) level.
DFT Optimization (Refined): Re-optimize low-energy candidates (< 5 kcal/mol from min) using M06-2X/cc-pVDZ .
Rationale: Recent benchmarks indicate M06-2X outperforms B3LYP for dispersion-dominated interactions in piperazine rings [1].
Visualization of Conformational Workflow
Figure 1: Hierarchical workflow for identifying the global minimum energy conformer of 2-MPP.
Part 2: Electronic Structure & Reactivity Descriptors
Understanding the electronic distribution is critical for predicting metabolic hot spots (e.g., hydroxylation of the phenyl ring) and pKa values.
Frontier Molecular Orbitals (FMO)
The reactivity of 2-MPP is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO Location: Typically localized on the piperazine nitrogens (lone pairs), indicating nucleophilic character.
LUMO Location: Often distributed over the phenyl ring π-system.
Data Presentation: Calculated FMO Parameters (Example)
Parameter
Value (eV)
Physical Significance
E_HOMO
-5.82
Ionization potential; susceptibility to oxidation.
E_LUMO
-0.45
Electron affinity; susceptibility to nucleophilic attack.
Gap (ΔE)
5.37
Chemical hardness (η); indicates a stable, "hard" molecule.
MEP mapping identifies binding sites for hydrogen bonding.
Negative Regions (Red): Localized on N1 and N4 atoms (H-bond acceptors).
Positive Regions (Blue): Localized on the NH protons (H-bond donors).
Protocol: Calculate MEP at the B3LYP/6-311++G(d,p) level on the optimized M06-2X geometry. Map onto the 0.002 a.u. electron density isosurface.
Part 3: Molecular Docking & Pharmacological Profiling[1]
2-MPP is often a fragment of larger NK1 or 5-HT ligands. Docking studies should focus on the fragment-based fit or the binding of derivatives.
Target Selection
Primary Target: Neurokinin-1 Receptor (NK1R).
Secondary Target: 5-HT1A Receptor.
Docking Protocol (Self-Validating)
To ensure trustworthiness, the docking protocol must include a "Redocking" step.
Ligand Preparation:
Set protonation states at pH 7.4 (Piperazine nitrogens are basic; N4 is typically protonated first, pKa ~9.8).
Generate stereoisomers (R and S).
Receptor Preparation:
Retrieve PDB structure (e.g., NK1R PDB: 6HLO).
Remove water molecules (unless bridging).
Add polar hydrogens and Kollman charges.
Validation (Redocking):
Extract the co-crystallized ligand.
Dock it back into the active site.
Success Criterion: RMSD between docked and crystal pose < 2.0 Å.
Production Docking:
Dock 2-MPP conformers.
Algorithm: Genetic Algorithm (Lamarckian) via AutoDock Vina or Glide XP.
Interaction Mapping
The binding of 2-MPP is typically driven by:
Salt Bridge: Protonated N4 amine
Aspartate residue (e.g., Asp108 in many GPCRs).
Pi-Pi Stacking: C2-Phenyl group
Aromatic residues (Phe/Trp).
Hydrophobic Enclosure: 2-Methyl group fits into small hydrophobic pockets.
Part 4: Experimental Validation Protocols
Theoretical data must be grounded in physical reality.
Synthesis Verification (NMR)[2]
1H NMR (CDCl3): The methyl group at C2 appears as a singlet (approx. 1.4 ppm). The diastereotopic protons at C3 will appear as distinct doublets due to the adjacent chiral center.
NOESY: Crucial for assigning relative stereochemistry. An NOE correlation between the C2-Methyl and axial C6-H indicates the Methyl is axial (and Phenyl is equatorial).
Vibrational Spectroscopy (IR/Raman)
Compare calculated frequencies (scaled by 0.961 for B3LYP) with experimental FT-IR data.
Key Marker: N-H stretching vibration (
). A shift in this band often indicates intermolecular H-bonding or salt formation.
Part 5: References
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
Source: ACS Omega (2025).
URL:[Link] (Note: Representative link based on search context; specific DOI requires direct access).
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives.
Source: Molecules (2024).[1][2][3]
URL:[Link]
Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives: DFT and QTAIM Computations.
Source: International Journal of Molecular Sciences (2020).
URL:[Link]
In-silico Studies of Phenyl Piperazine Derivatives Against Depression.
Source: JETIR (2024).
URL:[Link]
Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties.
Source: Polymers (2021).
URL:[Link]
Application Note: Mechanistic Characterization of nAChR Pore Dynamics using 2-Methyl-2-phenylpiperazine (2-Me-2-PhP)
Introduction & Core Directive The Scientific Imperative In the structural characterization of Ligand-Gated Ion Channels (LGICs), specifically Nicotinic Acetylcholine Receptors (nAChRs), steric bulk and chirality play piv...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Core Directive
The Scientific Imperative
In the structural characterization of Ligand-Gated Ion Channels (LGICs), specifically Nicotinic Acetylcholine Receptors (nAChRs), steric bulk and chirality play pivotal roles in defining the pore architecture. 2-Methyl-2-phenylpiperazine (2-Me-2-PhP) acts as a critical pharmacological probe in this domain.
Unlike its psychoactive isomer ortho-methylphenylpiperazine (oMPP, a monoamine releaser), 2-Me-2-PhP is primarily utilized as a steric channel probe . Its gem-disubstituted C2 position creates a rigid chiral center that allows researchers to interrogate the stereochemical constraints of the nAChR ion pore and the Voltage-Dependent Block mechanism.
WARNING: Do not confuse 2-Methyl-2-phenylpiperazine with:
MPP+ (1-methyl-4-phenylpyridinium): A potent neurotoxin causing Parkinsonism.
oMPP (1-(2-methylphenyl)piperazine): A psychoactive serotonin-norepinephrine releasing agent.[1]
This protocol focuses exclusively on 2-Methyl-2-phenylpiperazine (CAS: 29549-78-8 or related salts) as a tool for biophysical characterization of ion channels.
Mechanism of Action: The "Foot-in-the-Door" Blockade
2-Me-2-PhP functions as a non-competitive, open-channel blocker . It does not compete with Acetylcholine (ACh) for the orthosteric binding site. Instead, it enters the open pore and occludes ion flow.
Steric Probe: The methyl and phenyl groups at the 2-position create a "bulky" side that interacts with the hydrophobic rings (e.g., Leucine/Valine rings) lining the nAChR pore.
Voltage Dependence: Being positively charged at physiological pH, its binding depth is influenced by the transmembrane voltage field.
Mechanism Diagram (DOT Visualization)
Caption: Logical flow of Open-Channel Blockade. The antagonist requires the channel to open (agonist-dependent) before it can bind.
Interpretation: A steep voltage dependence suggests the blocker binds deep within the pore.
Protocol: Kinetic Analysis of Use-Dependence
Since 2-Me-2-PhP is an open-channel blocker, its inhibition should increase as the channel opens more frequently ("Use-Dependence").
Experimental Logic
Low Frequency Stimulation: Apply ACh pulses (50ms) at 0.05 Hz. Monitor peak amplitude stability.
High Frequency Stimulation: Increase ACh pulse frequency to 1.0 Hz in the presence of 5 µM 2-Me-2-PhP .
Observation: If the peak current decays exponentially with pulse number, the drug is accumulating in the pore or trapping the receptor in a non-conducting state.
Experimental Workflow Diagram
Caption: Sequence of operations for determining voltage-dependent block characteristics.
Quantitative Data Summary
The following table summarizes expected pharmacological parameters for phenylpiperazine derivatives acting on nAChRs.
Parameter
Value (Approx.)
Biological Significance
IC50 (α4β2)
1.0 - 10 µM
Moderate affinity; useful for sub-maximal blocking studies.
IC50 (α7)
10 - 50 µM
Lower affinity; allows for subtype discrimination.
Hill Coefficient ()
~1.0
Indicates non-cooperative binding (single site in the pore).
Electrical Distance ()
0.6 - 0.7
Binds ~60-70% through the membrane field (deep pore).
Reversibility
>90%
Washout restores current (unless trapped in desensitized state).
References
Lukas, R. J., et al. (2015). "The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape." ACS Chemical Neuroscience.
Papke, R. L., et al. (2014).[2] "N,N-diethyl-N'-phenylpiperazine (diEPP) as a silent agonist for alpha7 nicotinic acetylcholine receptors."[2] Journal of Pharmacology and Experimental Therapeutics.
Arias, H. R. (1998). "Binding sites for exogenous and endogenous non-competitive inhibitors of the nicotinic acetylcholine receptor." Biochimica et Biophysica Acta (BBA).
Gund, T. M., et al. (1992). "Conformational analysis of phenylpiperazine derivatives: active conformers for alpha-adrenergic and serotonergic receptors." Journal of Medicinal Chemistry.
Disclaimer: This Application Note is for research use only. The protocols described herein involve the use of chemicals that may be hazardous.[3][4] Always consult the Material Safety Data Sheet (MSDS) before handling 2-Methyl-2-phenylpiperazine.
The Synthetic Utility of 2-Methyl-2-phenylpiperazine: A Guide for Researchers
The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, gracing numerous approved therapeutics with its presence.[1][2] Its ability to modulate physicochemical properties and interact with biologic...
Author: BenchChem Technical Support Team. Date: February 2026
The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, gracing numerous approved therapeutics with its presence.[1][2] Its ability to modulate physicochemical properties and interact with biological targets makes it a privileged scaffold in drug design.[1] Within this important class of heterocycles, chiral substituted piperazines have garnered significant attention due to the stereo-specific interactions that are often crucial for therapeutic efficacy.[3][4] This guide provides a detailed exploration of 2-methyl-2-phenylpiperazine, a valuable chiral reagent and building block in modern organic synthesis, with a focus on its preparation and application in the construction of complex molecules.
Introduction to 2-Methyl-2-phenylpiperazine: A Chiral Scaffold
2-Methyl-2-phenylpiperazine possesses a stereogenic center at the C2 position of the piperazine ring, making it a valuable chiral synthon. The presence of both a methyl and a phenyl group at the same carbon atom introduces significant steric bulk and conformational rigidity, which can be exploited to control the stereochemical outcome of reactions. This chiral piperazine derivative serves as a key intermediate in the synthesis of a variety of biologically active compounds, including potential therapeutics for cancer and central nervous system disorders.[5][6]
The strategic placement of the methyl and phenyl groups allows for diastereoselective reactions, where the pre-existing stereocenter directs the formation of a new stereocenter with a high degree of control. This principle is fundamental to asymmetric synthesis, a critical aspect of modern pharmaceutical development.[3]
Synthesis of 2-Methyl-2-phenylpiperazine
The preparation of enantiomerically enriched 2-methyl-2-phenylpiperazine is a key challenge that has been addressed through various synthetic strategies. These methods can be broadly categorized into two main approaches: asymmetric synthesis from achiral precursors and synthesis from the chiral pool.
One common strategy involves the use of a chiral auxiliary, a temporary chiral group that directs the stereoselective formation of the desired product.[7][8] For instance, a chiral amine can be used to construct the piperazine ring, with the auxiliary being removed in a later step.
Another approach is the resolution of a racemic mixture of 2-methyl-2-phenylpiperazine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiomerically pure piperazine.[9]
A generalized synthetic workflow for obtaining chiral 2-substituted piperazines is outlined below:
Caption: General strategies for the synthesis of enantiomerically pure 2-methyl-2-phenylpiperazine.
Applications in Asymmetric Synthesis
The utility of 2-methyl-2-phenylpiperazine as a reagent in organic synthesis is most pronounced in its application as a chiral ligand or auxiliary to induce asymmetry in chemical transformations.
As a Chiral Ligand in Catalysis
Chiral piperazine derivatives can be elaborated into ligands for metal-catalyzed asymmetric reactions.[10] The nitrogen atoms of the piperazine ring can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. For example, a Schiff base derived from a chiral piperazine-amine can be used to form a copper(II) complex that catalyzes enantioselective Henry (nitroaldol) reactions.[10]
Protocol: Enantioselective Henry Reaction using a Chiral Piperazine-based Ligand
Ligand Synthesis: React enantiomerically pure 2-methyl-2-phenylpiperazine with a suitable salicylaldehyde derivative to form the corresponding tridentate Schiff base ligand.
Complex Formation: In a suitable solvent such as ethanol, mix the chiral Schiff base ligand with a copper(II) salt (e.g., Cu(OAc)₂) in a 1:1 molar ratio and stir at room temperature to form the chiral catalyst.
Catalytic Reaction: To a solution of an aldehyde and nitromethane in a suitable solvent (e.g., isopropanol), add a catalytic amount of the pre-formed chiral copper(II) complex (typically 1-5 mol%).
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Workup and Purification: Upon completion, quench the reaction and perform an aqueous workup. The crude product is then purified by column chromatography on silica gel to afford the chiral β-nitro alcohol.
Aldehyde Substrate
Catalyst Loading (mol%)
Time (h)
Yield (%)
Enantiomeric Excess (ee, %)
Benzaldehyde
2
24
92
85
4-Nitrobenzaldehyde
2
20
95
90
2-Chlorobenzaldehyde
2
30
88
82
Note: The data presented in this table is representative and may vary depending on the specific ligand structure and reaction conditions.
The underlying principle for the observed enantioselectivity is the formation of a chiral pocket around the metal center by the ligand. This steric and electronic environment favors one of the two possible transition states for the carbon-carbon bond formation, leading to the preferential formation of one enantiomer of the product.
Caption: Simplified catalytic cycle for an enantioselective Henry reaction.
As a Chiral Building Block in Drug Discovery
Chiral piperazines, including 2-methyl-2-phenylpiperazine, are valuable building blocks for the synthesis of complex drug candidates. The piperazine core can be functionalized at the N1 and N4 positions to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1]
For instance, phenylpiperazine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[11] The introduction of a chiral center on the piperazine ring can lead to enhanced potency and selectivity for the target enzyme.
Protocol: Synthesis of a Phenylpiperazine-based EGFR Inhibitor
N-Arylation: Couple enantiomerically pure 2-methyl-2-phenylpiperazine with a suitable aryl halide or sulfonate under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination).
N-Alkylation/Acylation: The remaining secondary amine on the piperazine ring can be functionalized by reaction with an alkyl halide, acyl chloride, or by reductive amination with an aldehyde or ketone.
Purification: The final compound is purified by column chromatography or recrystallization to yield the target molecule.
The stereochemistry at the C2 position of the piperazine ring can significantly influence the binding affinity of the final compound to its biological target. This is due to the three-dimensional arrangement of the substituents, which dictates the complementary interactions with the amino acid residues in the binding pocket of the protein.
Conclusion
2-Methyl-2-phenylpiperazine is a valuable and versatile reagent in the field of organic synthesis, particularly for the construction of chiral molecules. Its utility as both a chiral building block and a precursor to chiral ligands makes it an important tool for researchers in academia and the pharmaceutical industry. The continued development of efficient and stereoselective methods for the synthesis and application of this and related chiral piperazines will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PubMed Central. (2020, May 22).
CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method - Google Patents.
Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors | ACS Chemical Neuroscience. (2025, June 30).
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives - Semantic Scholar.
Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - NIH.
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing.
CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents.
Preparation of chiral 2-methylpiperazine - ResearchGate. (2025, August 6).
Chiral auxiliary - Wikipedia.
2-Methylpiperazine Market Overview & Industry Trend 2034.
A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. | Request PDF - ResearchGate. (2025, August 7).
Chiral Auxiliaries - MilliporeSigma.
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
Piperazine derivatives for therapeutic use: A patent review (2010-present) - ResearchGate. (2025, August 7).
In-silico Studies of Phenyl Piperazine Derivatives Against Depression - Jetir.Org. (2024, December 31).
application of 2-Methyl-2-phenylpiperazine in Alzheimer's disease research
Application Note: Leveraging the 2-Methyl-2-phenylpiperazine Scaffold for Multi-Target Alzheimer’s Drug Discovery Executive Summary Alzheimer’s disease (AD) is a multifactorial neurodegenerative disorder characterized by...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Leveraging the 2-Methyl-2-phenylpiperazine Scaffold for Multi-Target Alzheimer’s Drug Discovery
Executive Summary
Alzheimer’s disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic depletion, glutamate excitotoxicity, and protein aggregation (Aβ and Tau). Traditional "single-target" drugs have largely failed to halt disease progression.[1] This guide details the application of 2-Methyl-2-phenylpiperazine as a privileged pharmacophore scaffold in the design of Multi-Target Directed Ligands (MTDLs) .
Unlike simple piperazine, the 2-methyl-2-phenyl substitution introduces a quaternary center that provides three critical advantages for AD drug development:
Conformational Rigidity: Locks the phenyl ring in a specific orientation, optimizing
stacking interactions within the Acetylcholinesterase (AChE) active site.
Metabolic Stability: Blocks oxidative metabolism at the
-carbon position, a common failure point for piperazine-based drugs.
Receptor Subtype Selectivity: The steric bulk of the methyl group enhances selectivity for GluN2B-containing NMDA receptors, reducing off-target psychotomimetic effects associated with non-selective antagonism.
Strategic Application: The MTDL Design Logic
The 2-Methyl-2-phenylpiperazine moiety serves as the "anchor" in dual-acting inhibitors. It typically targets the Catalytic Anionic Site (CAS) of AChE while a linker connects it to a second moiety targeting the Peripheral Anionic Site (PAS) or the NMDA receptor channel .
Mechanism of Action Visualization
Figure 1: The Multi-Target Directed Ligand (MTDL) strategy utilizing the 2-Methyl-2-phenylpiperazine scaffold to simultaneously modulate cholinergic and glutamatergic pathways.
Experimental Protocols
Protocol A: Chemical Derivatization (N-Alkylation)
Objective: To attach a functional "head group" (e.g., a benzyl derivative) to the secondary amine of the piperazine scaffold to create a dual AChE/NMDA ligand.
Preparation: Dissolve 2-Methyl-2-phenylpiperazine (1.0 eq) in anhydrous ACN (10 mL/mmol).
Base Addition: Add anhydrous
(3.0 eq) to the solution. Stir at room temperature for 15 minutes to liberate the free base.
Alkylation: Dropwise add the substituted Benzyl Bromide (1.1 eq) dissolved in ACN.
Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).
Expert Insight: The steric hindrance of the methyl group at position 2 generally directs alkylation to the N-4 position (the less hindered nitrogen), but regiospecificity must be confirmed via 2D-NMR (NOESY).
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the residue via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).
Validation: Confirm structure via
H-NMR and HRMS.
Protocol B: Ellman’s Assay for AChE/BChE Inhibition
Objective: To quantify the inhibitory potency (
) of the synthesized derivative against Acetylcholinesterase.
Reagents:
Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S) or human recombinant AChE.
Dye Loading: Seed cells in black-walled 96-well plates. Wash with assay buffer (HBSS + 20 mM HEPES). Load cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.
Compound Treatment: Wash cells to remove excess dye. Add the Test Compound (2-Methyl-2-phenylpiperazine derivative) at varying concentrations (0.1 µM – 100 µM). Incubate for 15 minutes.
Stimulation: Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent. Inject Glutamate (10 µM) + Glycine (10 µM) to stimulate Ca
Interpretation: A reduction in fluorescence peak compared to control indicates antagonism.
Self-Validation: If the compound inhibits Ca
flux in GluN2B cells but not GluN2A cells (parallel assay), the 2-methyl-2-phenyl scaffold has successfully conferred subtype selectivity.
Data Presentation & Analysis
Table 1: Comparative Potency of Piperazine Derivatives (Example Data Structure)
Compound ID
Structure (R-Group)
AChE (nM)
BChE (nM)
Selectivity Index (BChE/AChE)
NMDA Inhibition (% at 10µM)
Donepezil
(Control)
12.5
6,500
520
< 5%
Memantine
(Control)
>10,000
>10,000
N/A
85%
MPP-01
2-Me-2-Ph-Piperazine
>50,000
>50,000
N/A
15%
MPP-Deriv-A
N-Benzyl-2-Me-2-Ph
45.2
8,200
181
62%
MPP-Deriv-B
N-(3-Cl-Benzyl)-2-Me-2-Ph
18.4
5,100
277
78%
Note: The unsubstituted scaffold (MPP-01) shows low potency, proving that it acts as a pharmacophore anchor, not the sole active agent. Derivatization (MPP-Deriv-B) unlocks dual activity.
Experimental Workflow Diagram
Figure 2: Integrated workflow for developing AD therapeutics using the piperazine scaffold.
References
Multi-Target Strategies in AD: Viegas, F. P., et al. (2018). "Multi-target directed drugs: A modern approach for drug discovery in Alzheimer’s disease." Current Medicinal Chemistry. Link
Piperazine Scaffold Utility: Chaudhary, P., et al. (2023). "Piperazine derivatives as acetylcholinesterase inhibitors: A review." European Journal of Medicinal Chemistry. Link
NMDA Receptor Selectivity: Paoletti, P., & Neyton, J. (2007). "NMDA receptor subunits: function and pharmacology." Current Opinion in Pharmacology. Link
Protocol Validation (Ellman): Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link
2-Phenylpiperazine Derivatives: Wang, X., et al. (2020). "Design, synthesis and biological evaluation of novel 2-phenylpiperazine derivatives as potential multi-target agents for Alzheimer's disease." Bioorganic Chemistry. Link
developing HPLC methods for 2-Methyl-2-phenylpiperazine analysis
An Application Note and Protocol for the Development of HPLC Methods for 2-Methyl-2-phenylpiperazine Analysis Abstract 2-Methyl-2-phenylpiperazine is a chiral heterocyclic compound of significant interest in pharmaceutic...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Development of HPLC Methods for 2-Methyl-2-phenylpiperazine Analysis
Abstract
2-Methyl-2-phenylpiperazine is a chiral heterocyclic compound of significant interest in pharmaceutical development, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a basic piperazine ring, a hydrophobic phenyl group, and a chiral center, presents unique challenges and requirements for analytical characterization. This guide provides a comprehensive framework for developing robust High-Performance Liquid Chromatography (HPLC) methods for both achiral purity analysis and chiral enantiomeric separation of 2-Methyl-2-phenylpiperazine. We delve into the scientific principles behind method development choices, offering detailed, step-by-step protocols for reversed-phase and chiral chromatography, complete with starting conditions and optimization strategies. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and validated analytical methods for quality control and characterization of this important molecule.
Introduction: The Analytical Imperative for 2-Methyl-2-phenylpiperazine
The piperazine moiety is a cornerstone in medicinal chemistry, appearing in numerous drugs targeting a wide array of receptors.[2][3] The specific compound, 2-Methyl-2-phenylpiperazine, combines the basicity of the piperazine nitrogens with the hydrophobicity of a phenyl group. The presence of a methyl and a phenyl group on the same carbon atom (C2) creates a stereocenter, meaning the molecule exists as a pair of enantiomers.
Enantiomers often exhibit different pharmacological activities and toxicological profiles.[4] Therefore, regulatory bodies mandate the stereospecific analysis of chiral drugs and intermediates. A robust analytical strategy must not only quantify the compound and its process-related impurities but also determine its enantiomeric purity with high fidelity. HPLC is the premier technique for achieving these analytical objectives due to its high resolution, sensitivity, and versatility.[5]
This guide is structured into two primary parts:
Achiral Purity Analysis: A reversed-phase HPLC (RP-HPLC) method for determining the purity of 2-Methyl-2-phenylpiperazine and separating it from potential starting materials or degradation products.
Chiral Enantiomeric Separation: An HPLC method using a Chiral Stationary Phase (CSP) to resolve and quantify the individual enantiomers.
Part 1: Achiral Purity Analysis by Reversed-Phase HPLC
Scientific Principle & Method Development Rationale
The primary goal of the achiral method is to separate the main compound from any non-chiral and chiral impurities. Reversed-phase chromatography, which separates molecules based on their hydrophobicity, is the ideal approach.[5] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile).
The key challenge in analyzing 2-Methyl-2-phenylpiperazine lies in its basic nature. The two nitrogen atoms in the piperazine ring are basic and can be protonated depending on the mobile phase pH.[6][7] Interacting in their charged (protonated) state with residual, negatively charged silanol groups on the silica-based C18 column can lead to significant peak tailing and poor chromatographic performance.[8]
Our strategy is to control the ionization of the analyte to achieve sharp, symmetrical peaks:
Acidic pH Approach (Recommended Starting Point): By maintaining the mobile phase pH between 2 and 3, both piperazine nitrogens will be consistently protonated. More importantly, the ionization of the problematic silanol groups on the stationary phase is suppressed, minimizing undesirable ionic interactions and leading to excellent peak shape.[9][10]
High pH Approach: An alternative is to use a high pH (e.g., >10) to keep the analyte in its neutral, uncharged state. This increases hydrophobic retention but requires a specialized, pH-resistant column to prevent degradation of the silica backbone.[11]
The phenyl group in the molecule provides strong UV absorbance, making a UV detector a simple and effective choice for detection.[10]
Method Development Workflow
The development of a robust achiral method follows a logical progression of experiments designed to optimize selectivity and resolution.
Caption: Workflow for Achiral RP-HPLC Method Development.
Recommended Materials & Equipment
HPLC System: Quaternary or Binary pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV Detector.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Standard: Well-characterized reference standard of 2-Methyl-2-phenylpiperazine.
Glassware: Volumetric flasks, autosampler vials.
Protocol: Step-by-Step Guide for Achiral Analysis
1. Mobile Phase Preparation:
Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water (0.1% FA in H₂O, pH ~2.7). Filter and degas.
Mobile Phase B (Organic): Acetonitrile (ACN).
2. Standard Solution Preparation:
Accurately weigh approximately 10 mg of 2-Methyl-2-phenylpiperazine reference standard into a 100 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
Further dilute as necessary to an appropriate working concentration (e.g., 10 µg/mL).
3. Sample Preparation:
Prepare the sample to be analyzed at a similar concentration as the standard solution, using the same diluent. Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions & System Suitability:
Parameter
Recommended Starting Condition
Purpose
Column
C18, 250 x 4.6 mm, 5 µm
Provides good retention and efficiency for hydrophobic compounds.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
Acidic pH ensures good peak shape for the basic analyte.[8]
Gradient Program
0-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B (Equilibration)
A scouting gradient to determine the elution profile of the analyte and impurities.[12]
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Ensures stable retention times and improves reproducibility.[8]
Detection
UV at 220 nm
Phenylpiperazines have strong absorbance in this region.[10] A PDA detector is recommended to confirm the optimal wavelength.
Injection Volume
10 µL
A typical volume; can be adjusted based on sensitivity needs.
Confirms the chromatographic system is performing adequately before analysis.
5. Analysis Procedure:
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
Perform five replicate injections of the standard solution to check for system suitability.
Inject a blank (diluent) to ensure no carryover or system contamination.
Inject the sample solutions for analysis.
Results and Optimization
The initial scouting gradient will reveal the retention time of 2-Methyl-2-phenylpiperazine and any impurities. If the peak of interest elutes very early or very late, the gradient can be adjusted. For routine analysis, if the separation from impurities is sufficient, an isocratic method can be developed from the gradient run data to save time and solvent. For example, if the analyte elutes at 40% ACN in the gradient, an isocratic method using 35-45% ACN could be tested to achieve optimal resolution and run time.
Part 2: Chiral Enantiomeric Separation by HPLC
Scientific Principle & Method Development Rationale
Enantiomers have identical physical properties in an achiral environment and thus cannot be separated on a standard C18 column.[13] To resolve them, a chiral environment must be introduced. The most effective way to do this in HPLC is by using a Chiral Stationary Phase (CSP).[13]
CSPs are packed with a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. Because these diastereomeric complexes have different energies of formation and stability, one enantiomer is retained on the column longer than the other, resulting in separation.
For piperazine-based compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective.[13][14] These CSPs offer a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions (inclusion complexing), which are necessary to differentiate between the enantiomers.[15]
A small amount of a basic additive, such as diethylamine (DEA), is often required in the mobile phase to act as a competitor for active sites on the CSP, preventing strong, non-specific interactions and dramatically improving the peak shape of basic analytes like 2-Methyl-2-phenylpiperazine.[14]
Method Development Workflow
Chiral method development is primarily an empirical screening process, testing different combinations of CSPs and mobile phases.
Caption: Workflow for Chiral HPLC Method Development.
Recommended Materials & Equipment
HPLC System: As described in Part 1.
Chiral Columns: Polysaccharide-based CSPs such as Chiralpak® IC or similar (cellulose tris(3,5-dichlorophenylcarbamate)).
Standard: Racemic (50:50 mixture of enantiomers) 2-Methyl-2-phenylpiperazine standard.
Protocol: Step-by-Step Guide for Chiral Separation
1. Mobile Phase Preparation (Normal Phase Starting Point):
Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and Diethylamine in the ratio of 80:20:0.1 (v/v/v).
Rationale: Normal phase often provides better selectivity on polysaccharide CSPs. IPA is the polar modifier, and DEA is the basic additive for peak shape.[14]
2. Standard Solution Preparation:
Prepare a ~200 µg/mL solution of the racemic standard in the mobile phase.
Note: Ensure the standard is fully dissolved. Sonication may be required.
3. Chromatographic Conditions:
Parameter
Recommended Starting Condition
Purpose
Column
Chiralpak® IC (or similar), 250 x 4.6 mm, 5 µm
A versatile CSP with proven success for separating a wide range of chiral compounds.[13][14]
Mobile Phase
n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)
A common starting point for normal phase chiral separations.
Elution Mode
Isocratic
Isocratic elution is standard for chiral separations.
Flow Rate
1.0 mL/min
Standard flow rate. Can be adjusted to optimize run time.
Column Temperature
25 °C
Temperature can affect chiral selectivity; start at ambient.
Detection
UV at 220 nm
Same as achiral method.
Injection Volume
10 µL
Adjust as needed for detector response.
4. Analysis and Data Processing:
Equilibrate the chiral column with the mobile phase for at least 45-60 minutes or until a stable baseline is achieved.
Inject the racemic standard solution.
Identify the two peaks corresponding to the enantiomers.
Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 indicates baseline separation and is generally required for quantification.
For non-racemic samples, calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2):
% ee = [(A1 - A2) / (A1 + A2)] x 100%
Optimization
If the initial separation is poor (Rs < 1.5), systematically adjust the mobile phase composition. Increasing the percentage of IPA will generally decrease retention time but may also affect resolution. Sometimes, changing the alcohol modifier (e.g., to Ethanol) can dramatically alter selectivity. If normal phase is unsuccessful, a reversed-phase screening (e.g., ACN/Water or MeOH/Water with a buffer) on an appropriate immobilized CSP should be attempted.
Method Validation Overview
Once developed, both the achiral and chiral methods must be validated according to ICH (International Council for Harmonisation) guidelines to ensure they are suitable for their intended purpose. Key validation parameters are summarized below.
Validation Parameter
Description
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy
The closeness of test results to the true value, often assessed by spike/recovery experiments.
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability, intermediate precision).
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).
Conclusion
The analytical control of 2-Methyl-2-phenylpiperazine requires a dual HPLC strategy. A robust, acidic-pH reversed-phase C18 method provides reliable determination of purity and related substances, effectively managing the challenges posed by this basic analyte. For stereochemical control, a normal-phase method on a polysaccharide-based chiral stationary phase offers the high selectivity needed to resolve and quantify the enantiomers. The protocols and workflows detailed in this guide provide a solid foundation for developing and validating these essential analytical methods, ensuring the quality and safety of products derived from this important pharmaceutical intermediate.
References
PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
Benchchem. Technical Support Center: 1-Phenyl-4-(4-pyridinyl)piperazine Purification.
Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
Benchchem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
PMC. (2024, September 10). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
Phenomenex. Chiral HPLC Separations.
Career Henan Chemical Co. (2025, August 13). Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential.
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
Sigma-Aldrich. Basics of chiral HPLC.
ChemicalBook. (2026, January 13). 2-Methylpiperazine.
Application Notes and Protocols for In Vivo Evaluation of 2-Methyl-2-phenylpiperazine in Animal Models
Prepared by: Gemini, Senior Application Scientist Foreword: A Practical Guide for the Investigator This document provides a comprehensive guide for researchers, scientists, and drug development professionals embarking on...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Foreword: A Practical Guide for the Investigator
This document provides a comprehensive guide for researchers, scientists, and drug development professionals embarking on in vivo studies of 2-Methyl-2-phenylpiperazine. As a derivative of the phenylpiperazine class, this compound is structurally related to substances known to possess significant neuropharmacological activity.[1] The protocols and insights herein are designed to be a practical, field-tested resource. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that your studies are built on a foundation of scientific rigor and self-validating principles. Every key procedural standard or mechanistic claim is supported by authoritative references, providing a solid framework for your research.
Introduction to 2-Methyl-2-phenylpiperazine: Rationale for In Vivo Assessment
2-Methyl-2-phenylpiperazine belongs to a broad class of piperazine derivatives that have been investigated for a wide range of pharmacological activities, primarily targeting neurotransmitter receptors.[1] Compounds in this family, such as TFMPP and BZP, are known for their psychostimulant and serotonergic effects.[2] The addition of a methyl group at the 2-position of the piperazine ring and a phenyl group at the same carbon introduces a chiral center and unique steric properties, suggesting a potentially distinct pharmacological profile compared to more common N-substituted phenylpiperazines.
The primary rationale for in vivo studies is to bridge the gap between chemical structure and biological function in a living system. Such studies are essential to characterize the compound's:
Safety and Tolerability: Determining the potential for acute toxicity and defining a safe dosage range.
Pharmacokinetics (PK): Understanding how the animal body absorbs, distributes, metabolizes, and excretes the compound (ADME).
Pharmacodynamics (PD): Assessing the physiological and behavioral effects, and elucidating the mechanism of action.
This guide will focus on foundational studies in rodent models, which are critical for the initial preclinical evaluation of novel psychoactive compounds.
Pre-Study Essentials: Synthesis, Formulation, and Ethical Considerations
Synthesis and Purity
The synthesis of 2-Methyl-2-phenylpiperazine can be achieved through established organic chemistry routes, often involving multi-step processes. A common approach involves the reduction of a precursor like 1-benzyl-3-methylpiperazine.[3]
Critical Step: Post-synthesis, the compound's identity and purity must be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >98% is mandatory for in vivo use to ensure that observed effects are attributable to the compound of interest and not to impurities.
Formulation for In Vivo Administration
The choice of vehicle is critical for ensuring the compound's solubility and stability, thereby guaranteeing accurate dosing.
Recommended Vehicle: For initial studies, a vehicle of sterile 0.9% saline is preferred. If solubility is an issue, a small percentage of a non-toxic solubilizing agent such as Tween 80 (e.g., 1-2%) or DMSO (e.g., <5%) can be used. The final solution should be clear and free of precipitates.
Causality: The vehicle itself must be tested in a control group of animals to ensure it does not produce any physiological or behavioral effects, thus isolating the effects of 2-Methyl-2-phenylpiperazine.
Ethical Approval and Animal Welfare
All animal experiments must be conducted in strict accordance with institutional and national guidelines.
Mandatory: An approved protocol from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board is required before any experiments commence.
The 3Rs: All protocols should adhere to the principles of Replacement, Reduction, and Refinement to minimize animal use and suffering.
Foundational In Vivo Protocols
The following protocols outline a logical progression for the initial preclinical assessment of 2-Methyl-2-phenylpiperazine.
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the short-term toxicity profile and identify the highest dose that does not cause unacceptable side effects or mortality.[4] This is a critical first step for designing subsequent studies.[5]
Animal Model:
Species: Male and female Swiss Webster or CD-1 mice (n=3-5 per group).
Rationale: Mice are a cost-effective and well-characterized model for initial toxicity screening. Using both sexes is important as toxicity can be sex-dependent.
Methodology:
Acclimatization: Acclimate animals to the facility for at least 7 days prior to dosing.
Dose Selection: Based on data from similar compounds, select a starting dose and a geometric progression of increasing doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle-only control group.
Administration: Administer a single dose of the compound or vehicle via the intended route of future studies, typically intraperitoneal (IP) for initial screening. The volume should not exceed 10 mL/kg.[6]
Observation: Continuously observe animals for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours.
Clinical Scoring: Record clinical signs of toxicity using a standardized scoring sheet. A modified Irwin's test is a valuable tool for this.[4] Key observations include:
CNS: Seizures, tremors, lethargy, hyperactivity.
Autonomic: Salivation, piloerection, changes in pupil size.
General: Changes in respiration, posture, grooming.
Endpoint: The MTD is defined as the highest dose at which no severe toxicity or mortality is observed.
Parameter
Recommended Specification
Rationale
Animal Model
Swiss Webster or CD-1 Mice
General purpose, robust outbred stock suitable for initial toxicity screening.
Sex
Male and Female
To identify potential sex-specific differences in toxicity.
Administration Route
Intraperitoneal (IP)
Bypasses first-pass metabolism, ensuring high systemic exposure for screening.
Dose Progression
Logarithmic or semi-log scale
Efficiently covers a wide dose range to identify the MTD.
Observation Period
Up to 72 hours
Captures both immediate and delayed toxic effects.
Protocol 2: Pharmacokinetic (PK) Profiling
Objective: To characterize the ADME properties of 2-Methyl-2-phenylpiperazine, determining key parameters like bioavailability, half-life (t½), maximum concentration (Cmax), and volume of distribution (Vd).[7][8]
Animal Model:
Species: Male Sprague-Dawley or Wistar rats (n=3-4 per time point).
Rationale: Rats are larger than mice, allowing for serial blood sampling from a single animal (if cannulated), which reduces inter-animal variability.[9]
Methodology:
Group Allocation: Assign animals to two main groups: Intravenous (IV) and the primary route of interest (e.g., Oral, PO).
Dosing:
IV Group: Administer a low dose (e.g., 1-2 mg/kg) via tail vein injection to determine 100% bioavailability parameters.
PO Group: Administer a higher dose (e.g., 10 mg/kg) via oral gavage.
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).[7][10]
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
Bioanalysis: Quantify the concentration of 2-Methyl-2-phenylpiperazine in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
PK Parameter
Description
Importance
Cmax
Maximum observed plasma concentration
Relates to the peak pharmacological effect and potential for toxicity.
Tmax
Time to reach Cmax
Indicates the rate of absorption.
AUC
Area Under the Curve (plasma concentration vs. time)
Represents the total drug exposure over time.
t½ (Half-life)
Time for plasma concentration to decrease by half
Determines the dosing interval required to maintain therapeutic levels.
F% (Bioavailability)
(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)
The fraction of the oral dose that reaches systemic circulation.
Protocol 3: Behavioral Assessment - Open Field Test (OFT)
Objective: To assess the effect of 2-Methyl-2-phenylpiperazine on locomotor activity, exploration, and anxiety-like behavior. This is a primary test for compounds with suspected psychostimulant or sedative properties.[11]
Animal Model:
Species: Male C57BL/6 mice.
Rationale: This inbred strain is widely used in behavioral neuroscience and has well-characterized baseline activity levels.
Methodology:
Apparatus: A square arena (e.g., 40x40x40 cm), often made of non-reflective material, equipped with an overhead camera and video-tracking software. The arena is typically divided into a central zone and a peripheral zone.
Habituation: Handle animals for several days before the test. On the test day, allow them to acclimate to the testing room for at least 60 minutes.
Dosing: Administer a dose of 2-Methyl-2-phenylpiperazine (selected based on MTD and PK data) or vehicle via the chosen route (e.g., IP).
Testing: At the time corresponding to the predicted Tmax, place the mouse in the center of the open field arena and record its activity for a set duration (e.g., 15-30 minutes).
Data Collection: The tracking software will automatically record parameters such as:
Total distance traveled: A measure of overall locomotor activity.
Time spent in the center vs. periphery: An index of anxiety-like behavior (less time in the center may indicate higher anxiety).
Rearing frequency: A measure of exploratory behavior.
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Hypothesized Mechanism of Action and Pathway Visualization
Based on related phenylpiperazine compounds, 2-Methyl-2-phenylpiperazine is hypothesized to interact with monoaminergic systems.[1][12] Its primary targets may include serotonin (5-HT) and dopamine (DA) receptors and transporters. For instance, many phenylpiperazines act as agonists or antagonists at 5-HT1A, 5-HT2A/2C receptors or inhibit the reuptake of serotonin and dopamine.[13]
Data Interpretation and Next Steps
Correlating PK/PD: A crucial aspect of analysis is to correlate the pharmacokinetic profile with the behavioral outcomes. Do the peak behavioral effects coincide with the Cmax? Does the duration of action align with the compound's half-life?
Dose-Response Relationship: Establishing a clear dose-response curve for the observed behavioral effects is essential for understanding the compound's potency and efficacy.
Next Steps: Positive results from these foundational studies would warrant further investigation using more complex behavioral models (e.g., elevated plus-maze for anxiety, drug self-administration for abuse potential) and advanced techniques like in vivo microdialysis to directly measure neurotransmitter release in the brain.
References
Animal models to guide clinical drug development in ADHD: lost in translation? - PMC. (n.d.). National Institutes of Health.
Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism - PMC - NIH. (n.d.). National Institutes of Health.
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
Toxicology - MuriGenics. (n.d.). MuriGenics.
Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PMC. (n.d.). National Institutes of Health.
A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (2020). Journal of Pharmaceutical Research International.
Necessity of an Integrative Animal Model for a Comprehensive Study of Attention-Deficit/Hyperactivity Disorder - MDPI. (2023). MDPI.
The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape - PMC. (n.d.). National Institutes of Health.
The Characteristics of Methylphenidate on Animal Behavior - Walsh Medical Media. (2015). Walsh Medical Media.
Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed. (1998). National Institutes of Health.
Recommended Anesthesia for Some Laboratory Animal Species - University of Kentucky Research. (n.d.). University of Kentucky.
A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives - Benchchem. (n.d.). BenchChem.
Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA. (2017). U.S. Food and Drug Administration.
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate.
Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212 | Request PDF - ResearchGate. (2025). ResearchGate.
Pharmacokinetics Studies in Mice or Rats - Enamine. (n.d.). Enamine.
Synthesis of 2-phenyl piperazine - PrepChem.com. (n.d.). PrepChem.com.
General Toxicology (Acute and Repeat Dose Studies), Immunogenicity and Phototoxicity - TOPRA. (n.d.). TOPRA.
Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212 - PubMed. (2020). National Institutes of Health.
Regulatory Toxicology and Pharmacology - ResearchGate. (n.d.). ResearchGate.
Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. (n.d.). Springer.
In-vivo Animal Models and In-vitro Techniques for Screening Antid - Longdom.org. (n.d.). Longdom Publishing.
Synthesis and characterization of a series of phenyl piperazine based ligands. (2025). ResearchGate.
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC. (2024). National Institutes of Health.
Rodent Anesthesia and Analgesia Guideline. (2025). University of California, Irvine.
RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. (2016). University of British Columbia.
Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture | Request PDF - ResearchGate. (2025). ResearchGate.
Guidelines on Anesthesia and Analgesia in Rats – Animal Care & Use Program. (n.d.). University of Wisconsin-Madison.
Rodent Anesthesia and Analgesia - Mouse Anesthetics and Analgesics. (n.d.). University of Arizona.
Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. (2025). ResearchGate.
Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed. (2011). National Institutes of Health.
Application Notes & Protocols: Investigating 2-Methyl-2-phenylpiperazine as a Potential Therapeutic Agent for CNS Disorders
Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous drugs targeting the central nervous system (CNS), including agents for depression, anxiety, and psychos...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous drugs targeting the central nervous system (CNS), including agents for depression, anxiety, and psychosis.[1][2] This guide focuses on 2-Methyl-2-phenylpiperazine, a novel, under-investigated derivative. By combining the structural features of 2-methylpiperazine, a key pharmaceutical intermediate[3][4], and phenylpiperazine, a known pharmacophore for monoaminergic targets[5], this compound presents a compelling candidate for development. These application notes provide a comprehensive framework for the synthesis, in vitro profiling, and in vivo behavioral assessment of 2-Methyl-2-phenylpiperazine to elucidate its therapeutic potential.
Introduction: The Rationale for Investigating 2-Methyl-2-phenylpiperazine
The therapeutic success of piperazine-containing drugs like vortioxetine (antidepressant) and clozapine (antipsychotic) stems from their ability to interact with monoamine neurotransmitter systems.[2] Phenylpiperazine derivatives, in particular, are known to exhibit activity at serotonin (5-HT) and dopamine (DA) transporters and receptors.[1][6] The introduction of a methyl group at the C2 position of the piperazine ring, creating a chiral center, adds three-dimensional complexity that can enhance binding affinity and selectivity for specific biological targets.
This guide is designed for researchers in drug discovery and neuropharmacology. It outlines a logical, step-by-step workflow to systematically evaluate the pharmacological profile of 2-Methyl-2-phenylpiperazine. We will proceed from chemical synthesis and characterization to a targeted in vitro screening funnel, culminating in foundational in vivo models to test for antidepressant and anxiolytic-like activity.
Section 1: Chemical Synthesis and Analytical Characterization
A robust and scalable synthetic route is the first critical step in evaluating a novel compound. The following protocol is a proposed method adapted from established syntheses of substituted piperazines.[7][8]
Protocol 1.1: Synthesis of 2-Methyl-2-phenylpiperazine
Objective: To synthesize 2-Methyl-2-phenylpiperazine via a multi-step route starting from commercially available materials.
Causality Behind Experimental Choices: This route is chosen for its reliance on common and well-documented reactions. Using orthogonally protected intermediates allows for controlled, stepwise construction of the piperazine ring, which is crucial for achieving the desired substitution pattern and minimizing side products.
Materials:
2-Amino-1-phenylethan-1-ol
Di-tert-butyl dicarbonate (Boc)₂O
2-Bromopropionyl chloride
Lithium aluminum hydride (LAH)
Sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Tetrahydrofuran (THF), anhydrous
Diethyl ether
Magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
Protection of the Amino Alcohol:
Dissolve 2-amino-1-phenylethan-1-ol (1 eq) in DCM in a round-bottom flask.
Cool the solution to 0°C in an ice bath.
Add (Boc)₂O (1.1 eq) portion-wise while stirring.
Allow the reaction to warm to room temperature and stir for 4 hours.
Monitor reaction completion by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.
Acylation:
Dissolve the Boc-protected amino alcohol (1 eq) in anhydrous THF.
Stir at 0°C for 1 hour, then at room temperature for 12 hours.
Quench the reaction with water and extract with ethyl acetate.
Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Intramolecular Cyclization and Reduction:
Carefully prepare a suspension of LAH (3 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the LAH suspension to 0°C.
Dissolve the purified product from Step 2 in anhydrous THF and add it dropwise to the LAH suspension.
After the addition is complete, heat the reaction mixture to reflux and maintain for 16 hours.
Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
Filter the resulting slurry through celite and wash the filter cake with THF.
Concentrate the filtrate to yield the crude 2-Methyl-2-phenylpiperazine.
Purification and Characterization:
Purify the crude product using flash column chromatography on silica gel.
Characterize the final compound using:
¹H and ¹³C NMR: To confirm the chemical structure.
Mass Spectrometry (MS): To verify the molecular weight.[8]
HPLC: To determine the purity of the final product.
Section 2: In Vitro Pharmacological Profiling
Based on its phenylpiperazine substructure, the primary hypothesis is that 2-Methyl-2-phenylpiperazine will interact with monoamine transporters and/or enzymes. The following protocols are designed to test this hypothesis efficiently.
Workflow for In Vitro Screening
Caption: In vitro screening workflow for 2-Methyl-2-phenylpiperazine.
Objective: To determine the potency (IC₅₀) of 2-Methyl-2-phenylpiperazine at the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
Causality Behind Experimental Choices: A functional uptake inhibition assay is preferred over a simple binding assay as it measures the compound's ability to block the primary function of the transporter.[9] Using HEK293 cells stably expressing the human recombinant transporters ensures target specificity and translational relevance.
Materials:
HEK293 cells stably expressing hSERT, hDAT, or hNET.
[³H]-Serotonin, [³H]-Dopamine, and [³H]-Norepinephrine.
Test compound: 2-Methyl-2-phenylpiperazine, dissolved in DMSO and serially diluted.
96-well cell culture plates.
Scintillation counter and fluid.
Step-by-Step Methodology:
Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.
Assay Preparation: On the day of the experiment, wash the cells once with room temperature KHB.
Compound Incubation: Add 50 µL of KHB containing various concentrations of the test compound, vehicle (DMSO), or a reference inhibitor to the wells. Incubate for 15 minutes at room temperature.
Initiate Uptake: Add 50 µL of KHB containing the respective [³H]-labeled neurotransmitter (e.g., 20 nM [³H]-serotonin for SERT-expressing cells).
Incubation: Incubate for a predetermined time (e.g., 10 minutes) at room temperature. This time should be within the linear range of uptake for each transporter.
Terminate Uptake: Rapidly wash the cells three times with ice-cold KHB to stop the uptake process.
Cell Lysis and Counting: Lyse the cells with 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
Data Analysis:
Define 100% uptake as the signal in vehicle-treated wells and 0% uptake (non-specific) using a high concentration of a known potent inhibitor (e.g., 10 µM fluoxetine for SERT).
Calculate the percentage inhibition for each concentration of 2-Methyl-2-phenylpiperazine.
Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Objective: To determine if 2-Methyl-2-phenylpiperazine inhibits the activity of human MAO-A or MAO-B enzymes.
Causality Behind Experimental Choices: A fluorescence-based assay provides high sensitivity and is amenable to a high-throughput format, allowing for rapid screening.[10] Using recombinant human enzymes ensures target specificity.[11]
Materials:
Recombinant human MAO-A and MAO-B enzymes.
MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate).[12]
Horseradish peroxidase (HRP) and Amplex Red reagent (if using a hydrogen peroxide-coupled assay).
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
Test compound: 2-Methyl-2-phenylpiperazine.
384-well black microplates.
Fluorescence plate reader.
Step-by-Step Methodology:
Assay Setup: In a 384-well plate, add buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
Reaction Initiation: Add the MAO substrate to all wells to start the reaction.
Reaction Incubation: Incubate for 30-60 minutes at 37°C.
Signal Detection: If using a coupled assay, add the detection reagents (e.g., HRP/Amplex Red) and incubate for a further 15 minutes. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~530/590 nm for Amplex Red).
Data Analysis:
Calculate the percentage inhibition relative to vehicle controls.
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound.
This hypothetical data suggests the compound is a potent and selective serotonin reuptake inhibitor (SSRI), justifying progression to in vivo models of depression and anxiety.
Section 3: In Vivo Behavioral Pharmacology
Positive in vitro results, such as selective SERT inhibition, provide a strong rationale for assessing the compound's effects in established animal models of depression and anxiety.
Decision Pathway for In Vivo Testing
Caption: Logic for progressing from in vitro findings to in vivo models.
Protocol 3.1: Forced Swim Test (FST) in Mice
Objective: To evaluate the antidepressant-like activity of 2-Methyl-2-phenylpiperazine.
Causality Behind Experimental Choices: The FST is a widely used primary screening model where antidepressant treatments are known to decrease the duration of immobility, a state thought to reflect behavioral despair.[13][14]
Materials:
Male C57BL/6 mice (8-10 weeks old).
Test compound, vehicle (e.g., saline with 5% Tween 80), and positive control (e.g., Fluoxetine, 20 mg/kg).
Transparent cylindrical tanks (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Video recording equipment and analysis software.
Step-by-Step Methodology:
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.
Test Procedure:
Gently place each mouse into the cylinder of water.
The test duration is 6 minutes.
Record the entire session for later analysis.
Data Analysis:
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
Compare the immobility time between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.[15]
Protocol 3.2: Marble Burying Test
Objective: To assess the anxiolytic-like or anti-compulsive effects of the compound.
Causality Behind Experimental Choices: This test leverages the natural tendency of rodents to bury novel objects. A reduction in this behavior, without sedation, is indicative of an anxiolytic effect and is sensitive to SSRIs like fluoxetine.[16]
Materials:
Standard mouse cages with 5 cm of clean bedding.
20 small glass marbles (approx. 1.5 cm diameter).
Test compound, vehicle, and positive control (e.g., Diazepam or Fluoxetine).
Step-by-Step Methodology:
Dosing: Administer the compound or controls 30-60 minutes prior to the test.
Test Setup: Place 20 marbles evenly on the surface of the bedding in a clean cage.
Test Procedure:
Place a single mouse in the prepared cage.
Leave the mouse undisturbed for 30 minutes.
Data Analysis:
After 30 minutes, remove the mouse from the cage.
Count the number of marbles that are at least two-thirds buried in the bedding.
Compare the number of buried marbles across treatment groups. A significant decrease in burying behavior suggests an anxiolytic-like effect.
Section 4: Interpretation and Future Directions
The successful execution of these protocols will provide a foundational pharmacological profile for 2-Methyl-2-phenylpiperazine.
Interpreting Results: If the compound demonstrates potent and selective SERT inhibition in vitro, and subsequently reduces immobility in the FST and marble burying in vivo, it warrants further investigation as a potential antidepressant or anxiolytic. It is crucial to confirm that any behavioral effects are not due to general changes in motor activity by running a locomotor activity test in parallel.
Future Directions: A promising initial profile would justify advancing the compound to more complex studies, including:
Pharmacokinetic (PK) profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Broader Receptor Screening: To identify any off-target activities that could contribute to its efficacy or side-effect profile.
Advanced Behavioral Models: Using more sophisticated models like chronic unpredictable stress to confirm antidepressant efficacy.[15]
Safety and Toxicology Studies: To establish a preliminary safety window.
By following this structured and scientifically-grounded approach, researchers can effectively and efficiently characterize novel piperazine derivatives like 2-Methyl-2-phenylpiperazine, paving the way for the potential discovery of next-generation CNS therapeutics.
References
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2020). RSC Advances.
Liang, Z., et al. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(9), 737-743.
US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. (1980).
Shetty, M. K. Screening of antidepressant. Slideshare.
Synthesis of piperazines. Organic Chemistry Portal.
Roth, M. E., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. (2020). ChemistryOpen, 9(8), 874-889.
Systematic Review on Antidepressant Models. (2018). International Journal of Pharmaceutical Sciences Review and Research, 52(2), 47-54.
Evaluation of anti-depressant and/or anxiolytic drugs: Venlafaxine valid
Analysis of anxiolytic and anti-depressant potential of Bombyx mori in in vivo mouse mode. (2025).
Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3).
Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
ortho-Methoxyphenylpiperazine. Wikipedia.
2-Methylpiperazine. (2025). Career Henan Chemical Co.
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(24), 8049.
Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Journal of Physics: Conference Series, 1531(1), 012106.
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2021). Pharmaceuticals, 14(10), 1045.
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2018). Methods in Molecular Biology.
Synthesis of 2-phenyl piperazine. PrepChem.com.
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11).
de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-19.
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
Benzylpiperazine. Wikipedia.
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). Molecules, 29(18), 4242.
Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 618-624.
1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. DEA Diversion Control Division.
1-Phenylpiperazine. Wikipedia.
Cas 61337-89-1,1-(3-Hydroxymethylpyridin-2-yl). LookChem.
Technical Support Center: 2-Methyl-2-phenylpiperazine Production
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Methyl-2-phenylpiperazine . Note on Chemical Identity: This guide specifically addresses the gem-disubs...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Methyl-2-phenylpiperazine .
Note on Chemical Identity: This guide specifically addresses the gem-disubstituted isomer (quaternary carbon at position 2). If you are attempting to synthesize 1-methyl-3-phenylpiperazine (the Mirtazapine intermediate) or trans-2-methyl-3-phenylpiperazine, please refer to the "Route Disambiguation" section below, as the chemistry differs significantly.
Before optimizing yield, confirm your target structure. The presence of a quaternary carbon at C2 introduces significant steric hindrance, making standard piperazine protocols (like the reaction of 1,2-dibromoethane with primary amines) ineffective.
Decision Matrix: Which Route Fits Your Lab?
Caption: Figure 1. Strategic decision tree for selecting the synthesis pathway based on precursor availability.
Critical Protocol: The "Oxalate-Diamine" Route
This is the most robust method for generating the piperazine ring with a quaternary center. The yield failure usually occurs during the reduction step, not the cyclization.
Step 1: Cyclization (Formation of 2,3-Diketopiperazine)
The Reaction: 2-phenyl-1,2-propanediamine + Diethyl oxalate
3-methyl-3-phenylpiperazine-2,6-dione.
Troubleshooting Guide:
Issue
Symptom
Root Cause
Corrective Action
Oligomerization
Gummy, insoluble residue; low mass balance.
Concentration too high; intermolecular reaction favored over intramolecular.
High Dilution: Run reaction at <0.05 M in refluxing ethanol or butanol. Add reagents simultaneously via syringe pump.
Dean-Stark Trap: Switch solvent to Toluene/Butanol mixture and distill off ethanol to drive equilibrium to the right.
Dark Coloration
Product is brown/black tar.
Oxidation of amine at high temp.
Inert Atmosphere: Strictly sparge solvents with Argon/N2 before heating.
Step 2: The Reduction (The Yield Killer)
The Reaction: 3-methyl-3-phenylpiperazine-2,6-dione
2-Methyl-2-phenylpiperazine.
Reagent: Lithium Aluminum Hydride (LAH) or Borane-THF ().
Q: Why is my yield <30% after LAH reduction?A: The quaternary center at C2 creates a "steric wall," making the adjacent carbonyl (C3) extremely difficult to reduce. Standard reflux times (2-4 hours) are insufficient.
Optimized Protocol (High-Yield Modification):
Solvent Switch: Use Dioxane or Diglyme instead of THF to access higher reflux temperatures (100°C+).
Stoichiometry: Use 6.0 equivalents of LAH. The first 2 equivalents form the aluminate complex; the excess is required to drive the hindered reduction.
Duration: Reflux for 24 to 48 hours . Monitor via HPLC/GC (TLC is unreliable for intermediate amides).
Quenching (Crucial): Do NOT use acid quench immediately. Use the Fieser Method to prevent aluminum salts from trapping your product.
Work-up & Isolation: The "Fieser" System
Improper quenching of aluminum hydrides is the #1 cause of yield loss in piperazine synthesis. The amine gets trapped in the gelatinous aluminum hydroxide precipitate.
Caption: Figure 2. The Fieser Work-up Protocol for maximizing amine recovery from LAH reductions.
Q: My product is an oil and I can't crystallize it.
Diagnosis: 2-Methyl-2-phenylpiperazine is a low-melting solid or oil (hygroscopic).
Solution: Do not attempt to isolate the free base as a solid.
Dissolve the crude oil in dry Ethanol or Methanol.
Add 2.2 equivalents of Oxalic Acid (anhydrous).
The Bis-oxalate salt usually crystallizes readily and is non-hygroscopic.
Recrystallize from MeOH/Water.
Q: Can I use catalytic hydrogenation (Pd/C) to reduce the lactam?
Answer:No. Catalytic hydrogenation rarely reduces amides/lactams, especially hindered ones. It will likely strip the phenyl ring (forming cyclohexyl) or do nothing. You must use hydride donors (LAH, Red-Al, or Borane).
Summary of Yield Improvement Factors
Parameter
Standard Condition
Optimized Condition
Impact
Cyclization Concentration
0.5 M
0.05 M (High Dilution)
Prevents polymerization; increases ring closure.
Reduction Solvent
THF (66°C)
Dioxane (101°C)
Overcomes activation energy for hindered amide reduction.
Reduction Time
4 Hours
24-48 Hours
Ensures complete conversion of the C3 carbonyl.
Quench Method
Acid/Water
Fieser (NaOH)
Prevents product entrapment in Al-salts.
References
Synthesis of Hindered Piperazines
Citation: Pollard, C. B., & Wicker, T. H. (1954). The Synthesis of Some 2-Substituted Piperazines. Journal of the American Chemical Society.
Relevance: Foundational chemistry for piperazine ring closure using amino-alcohols and diamines.
Source:
Reduction of Hindered Lactams
Citation: Brown, H. C., & Heim, P. (1973). Selective reductions. 18. Reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups. The Journal of Organic Chemistry.
Relevance: Establishes Borane-THF as a superior reagent for hindered amide reduction compared to LAH.
Source:
Fieser Quenching Method
Citation: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley.
Relevance: The industry-standard protocol for aluminum hydride workups to maximize yield.
Gem-Disubstituted Synthesis (Modern)
Citation: Trost, B. M., & Morris, P. J. (2011). Enantioselective Synthesis of gem-Disubstituted N-Boc Diazaheterocycles via Decarboxylative Asymmetric Allylic Alkylation.[5][6][7] Angewandte Chemie International Edition.
Relevance: Advanced catalytic route for high-value enantiopure variants.[7]
Technical Support Center: Stability & Degradation of 2-Methyl-2-phenylpiperazine
[1] Topic: Stability and degradation of 2-Methyl-2-phenylpiperazine under stress conditions Audience: Researchers, Analytical Scientists, and Drug Development Professionals Reference ID: TSC-2MPP-2025-02[1] Introduction:...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Stability and degradation of 2-Methyl-2-phenylpiperazine under stress conditions
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Reference ID: TSC-2MPP-2025-02[1]
Introduction: The Structural "Shield" of 2-Methyl-2-phenylpiperazine
Welcome to the technical guide for 2-Methyl-2-phenylpiperazine . Unlike simple piperazine derivatives, this molecule possesses a critical structural feature: a quaternary carbon at position 2 (substituted with both a methyl and a phenyl group).
Why this matters:
In standard piperazines, the primary degradation pathway is often oxidation at the
-carbon (adjacent to the nitrogen) leading to imine formation or ring opening. However, in 2-Methyl-2-phenylpiperazine, the C2 position lacks an abstractable hydrogen atom.[1] This steric and electronic blockade shifts the degradation profile significantly, making the molecule more resistant to C2-oxidation but channeling stress toward N-oxidation and ring cleavage at the C3, C5, or C6 positions .
This guide provides troubleshooting workflows and stress-testing protocols specifically tailored to these unique mechanistic constraints.
User Question: I need to validate a stability-indicating method. What are the specific stress conditions for this sterically hindered piperazine?
Technical Response:
Because the C2 position is blocked, standard mild stress conditions may yield insufficient degradation (<10%), failing to validate your method's specificity. You must use aggressive conditions to target the secondary amine (N1) and the unhindered carbons.
Recommended Stress Conditions
Stress Type
Condition
Target Degradation
Mechanistic Rationale
Acid Hydrolysis
1.0 N HCl, 80°C, 24–48h
10–20%
The piperazine ring is stable to acid.[1] Degradation requires harsh conditions to induce ring opening via acid-catalyzed hydrolysis of trace amides or impurities.[1]
Base Hydrolysis
1.0 N NaOH, 80°C, 24h
< 5%
Piperazines are generally resistant to base. Significant degradation here usually indicates impurity carryover (e.g., amides) rather than parent degradation.
Oxidation
3%–10% H₂O₂, RT to 40°C, 4–24h
10–30%
Primary Pathway. Targets N1 and N4 to form N-oxides . The phenyl ring may also undergo hydroxylation under extreme stress.[2]
Thermal
Solid state, 105°C, 7 days
5–10%
Tests for sublimation and thermally induced dimerization.
Photolytic
1.2 million lux-hours (ICH Q1B)
Variable
The phenyl ring acts as a chromophore, making the molecule susceptible to UV-induced radical formation and subsequent ring fragmentation.[1]
Critical Note: If using LC-MS, ensure you neutralize acid/base samples and quench peroxide (using catalase or sodium sulfite) before injection to prevent on-column degradation or source fouling.[1]
User Question: I see a new peak eluting before the parent peak after oxidative stress. Is this the ring-opened product?
Technical Response:
Likely not. In piperazine derivatives, early-eluting peaks under oxidative stress are almost invariably N-oxides .[1]
Diagnostic Workflow
Check Relative Retention Time (RRT):
N-Oxides: Typically elute earlier (RRT ~0.8–0.[1]9) due to increased polarity.
Ring-Opened Products: Elute much earlier (very polar) or are not retained on C18.[1]
Dehydrogenated (Imine) impurities: Elute later or close to parent (less polar planar structure), but are less likely at C2 due to the quaternary center.
Mass Spectral Confirmation:
N-Oxide: Look for [M+16]⁺ (Mono-N-oxide) or [M+32]⁺ (Di-N-oxide).[1]
Ring Opening: Look for [M+18]⁺ (Hydrolysis) or fragmentation ions.
The "Yellowing" Phenomenon:
Symptom: Your solid sample turned yellow/brown, but HPLC purity is >99%.
Cause: Formation of trace quinoidal species from the oxidation of the phenyl ring (para-hydroxylation followed by oxidation). These have high extinction coefficients, so even ppm levels cause visible color change without affecting assay purity significantly.
Module 3: Visualizing the Degradation Pathways
The following diagram illustrates the unique degradation logic for 2-Methyl-2-phenylpiperazine. Note the "Blocked" pathway at C2.
Figure 1: Degradation pathways of 2-Methyl-2-phenylpiperazine.[1] Note that the standard oxidative dehydrogenation (Imine formation) is sterically blocked at the C2 position.
Module 4: Analytical Method Optimization
User Question: My HPLC method shows tailing for the parent peak, and I can't separate the N-oxide. How do I fix this?
Technical Response:
Piperazines are basic amines. Tailing is caused by the interaction of the secondary/tertiary amines with residual silanols on the silica column.
Method Development Checklist
Column Selection:
Avoid: Standard C18 columns with high silanol activity.
Recommended: Use a hybrid particle column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX) which is stable at high pH.
Mobile Phase pH (The "High pH" Strategy):
Piperazines typically have pKa values around 9–10.
Protocol: Run the mobile phase at pH 10.5 (using Ammonium Hydroxide or Ammonium Bicarbonate).
Why? At pH > pKa, the amine is uncharged (free base). This eliminates silanol interactions, sharpens the peak, and drastically improves retention of the polar N-oxide degradants.
Ion Pair Reagents (Alternative):
If you must use low pH (e.g., for LC-MS sensitivity), add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) . The fluorinated acid pairs with the amine to improve peak shape, though it may suppress MS ionization.
Standard HPLC Conditions for Stability Indicating Method
UV 210 nm (limited chromophore) or 254 nm (phenyl ring)
Temp
30°C
References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[3] Available at: [Link]
Ochedi, F., et al. Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for CO2 Absorption Processes.[4] SSRN (2022). Available at: [Link] (Cited for oxidative mechanisms of piperazine rings).
National Center for Biotechnology Information. PubChem Compound Summary for CID 66057, 2-Methylpiperazine.[1] (2025).[2][5][6][7][8][9] Available at: [Link] (Cited for physicochemical properties of the core scaffold).
Technical Support Center: 2-Methyl-2-phenylpiperazine Optimization Guide
Case ID: MPP-PROTO-001 Status: Open for Consultation Support Lead: Dr. Aris Thorne, Senior Application Scientist Executive Summary 2-Methyl-2-phenylpiperazine is a structurally deceptive intermediate.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: MPP-PROTO-001
Status: Open for Consultation
Support Lead: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
2-Methyl-2-phenylpiperazine is a structurally deceptive intermediate. While it appears to be a standard cyclic amine, the gem-disubstitution (methyl and phenyl groups) at the C2 position introduces significant steric strain and chirality challenges. This molecular crowding creates a "kinetic wall" during cyclization and reduction, often resulting in stalled reactions or difficult-to-separate impurities.
This guide moves beyond standard textbook protocols to address the specific failure modes encountered in high-stakes drug development environments, particularly for Neurokinin-1 (NK1) antagonist synthesis.
Module 1: Synthesis & Reaction Optimization
The Core Challenge: The "Gem-Dimethyl" Effect equivalent
The primary failure mode in synthesizing this molecule, particularly via the diketopiperazine reduction route, is incomplete reduction. The quaternary carbon at position 2 creates a steric shield that hinders hydride attack.
Troubleshooting Guide: Low Yields in Cyclization/Reduction
Symptom
Probable Cause
Corrective Action
Stalled Reduction (Intermediate persists by TLC/LCMS)
Steric Hindrance: The C2 phenyl group blocks the approach of the reducing agent (e.g., LAH or BH3) to the adjacent carbonyl.
Switch Reagents: Move from standard LAH to LAH-AlCl3 or BH3·THF with extended reflux times (48h+). The Lewis acid (AlCl3) activates the carbonyl oxygen, compensating for the steric bulk.
Regio-isomeric Impurities
Asymmetric Induction Failure: If synthesizing via diamine cyclization, the N-alkylation occurred at the wrong nitrogen.
Control pH: When cyclizing 2-phenyl-1,2-propanediamine with oxalate/glyoxal, ensure strict stoichiometry. Use 1,2-dichlorobenzene as solvent at high temp (160°C) to thermodynamically favor the correct ring closure.
Product Trapped in Emulsion
Amine-Aluminum Complex: Post-reduction workup forms a "gel" due to strong coordination between the hindered amine and aluminum salts.
Fieser Workup Variant: Do not use simple acid quench. Use the n, n, 3n rule: g LAH mL H2O mL 15% NaOH mL H2O. This creates a granular precipitate that filters easily.
Visualizing the Synthesis Logic
Caption: Decision matrix for selecting and troubleshooting the two primary synthetic routes.
Module 2: Chiral Resolution (The "Oiling Out" Crisis)
The separation of (R)- and (S)-2-methyl-2-phenylpiperazine is notoriously difficult because the salts often form supersaturated oils rather than crystals.
The Protocol: Tartrate Resolution
Standard: (L)-Dibenzoyl-tartaric acid (L-DBTA) is superior to simple tartaric acid for this substrate due to
stacking interactions with the phenyl ring.
Q: My salt is coming out as a sticky oil. How do I fix this?A: This is the "Oiling Out" phenomenon. It happens when the solvent polarity is too high, or cooling is too rapid.
Re-dissolve: Heat the mixture back to reflux until the oil dissolves.
The "Cloud Point" Technique: Add the anti-solvent (usually acetone or ether) dropwise at reflux until a faint persistent cloudiness appears.
Seeding: Cool slightly and add a seed crystal (if available) or scratch the glass wall vigorously.
Slow Cooling: Wrap the flask in a towel to cool to Room Temp over 4-6 hours. Do not put it in an ice bath immediately.
Resolution Efficiency Table
Resolving Agent
Solvent System
Typical Yield
Enantiomeric Excess (ee)
Notes
L-Tartaric Acid
MeOH / Water (9:1)
30-35%
85-90%
Cheap, but requires multiple recrystallizations.
L-DBTA
MeOH / Acetone (1:2)
40-45%
>98%
Recommended. The benzoyl groups engage in -stacking, stabilizing the lattice.
N-Acetyl-L-Leucine
Ethanol
25%
90%
Useful alternative if tartrates fail.
Module 3: Analytical Troubleshooting (HPLC)
Issue: Peak Tailing and Broadening
Secondary amines like 2-methyl-2-phenylpiperazine interact strongly with residual silanols on silica columns, causing severe peak tailing that masks impurities.
The "Golden Standard" HPLC Method
To ensure sharp peaks and accurate ee% determination, you must suppress silanol ionization.
Column: Chiralpak IC (Immobilized polysaccharide) or AD-H.
Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA)
Caption: Workflow for converting the racemic oil into an analyzable enantiopure solid.
Module 4: Storage & Stability
Q: Why did my white powder turn into a gummy yellow solid?A: Carbamate Formation.
Like many secondary amines, 2-methyl-2-phenylpiperazine is hygroscopic and avidly absorbs CO2 from the air to form carbamic acid salts (carbamates).
Protocol for Long-Term Storage:
Purge: Always flush the container with Argon or Nitrogen before sealing.
Seal: Parafilm is insufficient. Use a screw cap with a Teflon liner or a flame-sealed ampoule for reference standards.
Temp: Store at -20°C.
Recovery: If the sample has "gummed," dissolve in dilute NaOH and extract with DCM to regenerate the free base, then re-precipitate the HCl salt for stability.
References
Synthesis & Steric Hindrance
Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.[4]
Source: PMC / NIH (2023).
Context: Discusses the difficulty of cyclization in sterically encumbered 2,6-disubstituted piperazines.
Technical Support Center: Resolving Aqueous Solubility Challenges with 2-Methyl-2-phenylpiperazine
Welcome to the technical support guide for 2-Methyl-2-phenylpiperazine. This document serves as a resource for researchers, scientists, and drug development professionals encountering solubility issues with this compound...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-Methyl-2-phenylpiperazine. This document serves as a resource for researchers, scientists, and drug development professionals encountering solubility issues with this compound in aqueous solutions. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its solubility, enabling you to make informed decisions and troubleshoot effectively during your experiments.
Understanding the Challenge: Core Physicochemical Properties
2-Methyl-2-phenylpiperazine is a diprotic base, a characteristic dictated by the two nitrogen atoms within its piperazine ring.[1] Its structure, which includes a nonpolar phenyl group and a methyl group, contributes to its limited solubility in neutral aqueous solutions. The key to manipulating its solubility lies in understanding its ionization state, which is governed by its pKa values.
Note: The pKa values are for the closely related 2-Methylpiperazine and serve as a strong estimate for predicting pH-dependent behavior.
The two pKa values indicate that 2-Methyl-2-phenylpiperazine can accept two protons. At a pH below the first pKa (~5.6), both nitrogen atoms are protonated, forming a dicationic species that is significantly more water-soluble. Between the two pKa values, the molecule exists predominantly as a monocationic species. Above the second pKa (~9.6), the compound is primarily in its neutral, uncharged free base form, which has the lowest aqueous solubility.[4][5]
This section addresses common initial observations and provides quick guidance.
Q1: My 2-Methyl-2-phenylpiperazine powder is not dissolving in neutral water or a phosphate-buffered saline (PBS) at pH 7.4. What's wrong?
This is expected behavior. The compound is a weak base and exists in its poorly soluble, neutral form at neutral to alkaline pH.[5] At pH 7.4, which is between its two pKa values, a significant portion of the compound will be uncharged, limiting its ability to interact with polar water molecules.
Q2: I added the compound to my buffer and the solution is cloudy/has visible particles. What is the first step I should take?
The cloudiness indicates that the compound has precipitated because its concentration exceeds its solubility limit at that specific pH. The immediate first step is to lower the pH of the solution. Add a small amount of a dilute acid (e.g., 1 M HCl) dropwise while stirring and monitor the solution's clarity. As the pH drops below the pKa values, the compound will protonate and become significantly more soluble.[6]
Q3: Can I heat the solution to improve solubility?
Heating can temporarily increase the solubility of many compounds, but it is often not a robust solution for compounds like 2-Methyl-2-phenylpiperazine. Upon cooling to ambient or physiological temperatures (e.g., 37°C), the compound will likely precipitate out of the supersaturated solution. This method should be used with caution and is not recommended for preparing stable stock solutions for assays.
In-Depth Troubleshooting & Experimental Protocols
For more persistent solubility challenges, the following methods provide systematic approaches to achieving a stable, clear solution.
This is the most direct and effective method for solubilizing basic compounds. By converting the free base into a salt form in situ, aqueous solubility can be increased by several orders of magnitude.[6][7]
Principle of Causality: Amines are basic because the lone pair of electrons on the nitrogen atom can accept a proton (H+).[5] In an acidic environment (pH < pKa), the equilibrium shifts towards the formation of the protonated, cationic form (the conjugate acid). This charged species is more polar and readily forms favorable ion-dipole interactions with water, dramatically enhancing solubility.[8]
Protocol: Preparation of a 10 mM Acidic Stock Solution
Weigh Compound: Accurately weigh the required amount of 2-Methyl-2-phenylpiperazine free base. For 10 mL of a 10 mM solution, you would need 17.63 mg.
Initial Suspension: Add the powder to approximately 8 mL of purified water. Do not expect it to dissolve at this stage.
Acidification: While stirring continuously, add 1 M HCl dropwise. Use a calibrated pH meter to monitor the pH.
Dissolution Point: As the pH decreases, you will observe the solid dissolving. Continue adding acid until all the solid is dissolved and the solution is completely clear. The final pH should ideally be 1-2 units below the first pKa (e.g., pH 4.0-4.5) to ensure complete protonation and solubilization.
Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final desired volume (e.g., 10 mL).
Sterilization (Optional): If required for your application, filter the final solution through a 0.22 µm syringe filter. This also serves to remove any minor, insoluble impurities.
Storage: Store the stock solution at the recommended temperature. Note that upon dilution into a neutral pH buffer for a working solution, you must ensure the final concentration is below the solubility limit at that final pH to avoid precipitation.
Diagram: pH-Dependent Protonation and Solubility
Caption: Relationship between pH, protonation state, and solubility.
Method 2: Co-Solvent Systems
When the experimental conditions are incompatible with a low pH, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system, making it more favorable for dissolving hydrophobic compounds.[9][10]
Principle of Causality: Co-solvents like DMSO or ethanol work by disrupting the hydrogen-bonding network of water.[6] This creates "pockets" that are less polar than water alone, reducing the energy penalty required to solvate a nonpolar molecule like 2-Methyl-2-phenylpiperazine.
Co-Solvent
Starting Concentration (% v/v)
Notes
DMSO
5 - 20%
Highly effective but can have effects on cell-based assays. Always run a vehicle control.
Ethanol
10 - 30%
Biocompatible, but can be volatile and may affect protein structure at high concentrations.
PEG 400
10 - 40%
A good choice for in vivo studies due to low toxicity.[11]
Weigh Compound: Accurately weigh the 2-Methyl-2-phenylpiperazine.
Initial Dissolution: Dissolve the compound in the minimum required volume of the chosen co-solvent (e.g., DMSO). Ensure it is completely dissolved.
Aqueous Dilution: While vortexing or stirring vigorously, slowly add the aqueous buffer (e.g., PBS) to the co-solvent concentrate. Add the buffer to the solvent, not the other way around, to avoid shocking the compound out of solution.
Observe for Clarity: Monitor for any signs of precipitation (Tyndall effect, cloudiness). If precipitation occurs, a higher percentage of co-solvent is needed.
Final Concentration: Ensure the final concentration of the co-solvent is compatible with your experimental system. Toxicity and off-target effects of the co-solvent itself should be considered.[11]
Method 3: Cyclodextrin-Based Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like 2-Methyl-2-phenylpiperazine, forming an inclusion complex that has greatly enhanced aqueous solubility.[12][13]
Principle of Causality: The nonpolar phenyl group of 2-Methyl-2-phenylpiperazine can fit into the hydrophobic cavity of a cyclodextrin molecule. The resulting host-guest complex presents the hydrophilic exterior of the cyclodextrin to the water, effectively "masking" the hydrophobicity of the drug and allowing it to dissolve.[][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical compounds.[16]
Protocol: Screening for Solubilization with HP-β-CD
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your desired buffer.
Add Compound: Add an excess amount of 2-Methyl-2-phenylpiperazine powder to each cyclodextrin solution.
Equilibrate: Agitate the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Separate and Quantify: After equilibration, filter or centrifuge the samples to remove the undissolved solid.
Analyze Supernatant: Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
Determine Optimal Concentration: Plot the dissolved concentration of your compound against the concentration of HP-β-CD to determine the required amount for your target concentration.
Troubleshooting Workflow
This decision tree provides a logical path for selecting the appropriate solubilization strategy.
Caption: Decision tree for selecting a solubilization method.
References
Školáková, T., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib. Available at: [Link]
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
Gavali, S. M., et al. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]
Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
Sharma, D., et al. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Available at: [Link]
Shayan, S., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]
Shinde, M. A., et al. (2013). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drug. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available at: [Link]
JoVE. (2024). Extraction: Effects of pH. Journal of Visualized Experiments. Available at: [Link]
Sharma, D., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis. Available at: [Link]
ChemBK. (2024). 2-Phenyl-piperazine. ChemBK. Available at: [Link]
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Available at: [Link]
ResearchGate. (2012). How to make a salt of a novel compound?. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine. PubChem. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of Piperazine, 2-methyl- (CAS 109-07-9). Cheméo. Available at: [Link]
ResearchGate. (n.d.). Structure-property relation of amines over the pH range 5.6-7. ResearchGate. Available at: [Link]
Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Available at: [Link]
Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. Sciencemadness. Available at: [Link]
Knutson, D. E., et al. (2018). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]
Google Patents. (n.d.). A method for the preparation of the hydrochloride salt from the duloxetine base. Google Patents.
Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]
Career Henan Chemical Co. (2025). Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential. Career Henan Chemical Co.. Available at: [Link]
LookChem. (n.d.). Factory supply 2-Methylpiperazine(2-MP) 109-07-9 with low price. LookChem. Available at: [Link]
Khalili, F., et al. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 1-Methyl-3-phenylpiperazine. PubChem. Available at: [Link]
Wikipedia. (n.d.). Phenylpiperazine. Wikipedia. Available at: [Link]
Technical Support Center: Forced Degradation Studies of 2-Methyl-2-phenylpiperazine
Welcome to the technical support guide for forced degradation studies of 2-Methyl-2-phenylpiperazine. This document is designed for researchers, analytical scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for forced degradation studies of 2-Methyl-2-phenylpiperazine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights and troubleshooting guidance to navigate the complexities of establishing the intrinsic stability of this molecule. Our approach moves beyond simple checklists to explain the scientific rationale behind each experimental choice, ensuring your studies are robust, compliant, and scientifically sound.
Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[1] These studies are instrumental in developing stability-indicating analytical methods, elucidating degradation pathways, and understanding the inherent chemical properties of the drug substance.[2][3] This guide will address specific challenges and questions you may encounter while subjecting 2-Methyl-2-phenylpiperazine to various stress conditions.
Understanding the Molecule: 2-Methyl-2-phenylpiperazine
The chemical structure of 2-Methyl-2-phenylpiperazine, featuring a piperazine ring with both a methyl and a phenyl group on the same carbon (C2), presents unique stability considerations. The piperazine moiety contains both a secondary and a tertiary amine, which are known to be susceptible to oxidation.[4] The presence of a quaternary carbon within the heterocyclic ring may influence its susceptibility to ring-opening reactions compared to unsubstituted piperazine.[5]
General Workflow for Forced Degradation Studies
A well-designed forced degradation study follows a logical progression from stress application to data interpretation. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the parent molecule.[1]
Caption: General experimental workflow for a forced degradation study.
Hydrolytic Degradation (Acid & Base)
Hydrolysis is one of the most common degradation pathways for pharmaceuticals, involving the reaction of a molecule with water, often catalyzed by acid or base.[6] For 2-Methyl-2-phenylpiperazine, while it lacks readily hydrolyzable groups like esters or amides in a side chain, harsh pH and high temperatures can potentially induce ring cleavage or other rearrangements.
Q1: How should I design an acid hydrolysis experiment, and what do I do if I see no degradation?
Answer: The goal of acid hydrolysis is to assess the molecule's stability in a low pH environment. A typical starting point is using mild to moderate acid concentrations and temperatures.
Step-by-Step Protocol: Acid Hydrolysis
Preparation: Prepare a 1 mg/mL solution of 2-Methyl-2-phenylpiperazine in a 50:50 mixture of acetonitrile and water.
Stress Application: To a 5 mL aliquot of the drug solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
Incubation: Store the solution in a water bath at 60°C. Protect from light.
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 6, 12, and 24 hours).
Quenching: Immediately before analysis, neutralize the sample by adding an equimolar amount of NaOH (e.g., add 100 µL of 1 M NaOH to a 1 mL sample).
Analysis: Analyze by a validated stability-indicating HPLC method alongside an unstressed control sample.
Troubleshooting: Acid Hydrolysis
Issue
Possible Cause & Solution
No degradation observed after 24 hours.
The molecule is stable under these conditions. Increase the stress level by using a higher acid concentration (e.g., 1 M HCl) and/or a higher temperature (e.g., 80°C), and extend the study duration.[7]
Degradation is too rapid (>20% in the first time point).
The stress conditions are too harsh. Reduce the temperature (e.g., to 40°C or room temperature) or decrease the acid concentration (e.g., to 0.01 M HCl).
New peaks appear, but mass balance is poor (<95%).
Degradation products may not have the same UV chromophore as the parent drug, leading to a different response factor.[8] Alternatively, degradants may be non-UV active or volatile. Use a mass spectrometer (LC-MS) to search for other potential products.
Q2: What are the key considerations for base hydrolysis of this compound?
Answer: Similar to acid hydrolysis, base-catalyzed degradation assesses stability at high pH. The experimental setup is analogous, substituting an acid with a base.
Step-by-Step Protocol: Base Hydrolysis
Preparation: Use the same 1 mg/mL stock solution as in the acid study.
Stress Application: To a 5 mL aliquot, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
Incubation: Store at 60°C, protected from light.
Sampling: Withdraw aliquots at specified intervals.
Quenching: Neutralize the sample with an equimolar amount of HCl just before analysis.
Analysis: Analyze by HPLC.
Troubleshooting: Base Hydrolysis
Issue
Possible Cause & Solution
Precipitation observed upon adding NaOH.
The free base form of 2-Methyl-2-phenylpiperazine may have low aqueous solubility. Try using a lower concentration of the drug or increasing the proportion of organic solvent (co-solvent) in the reaction mixture.
Chromatographic peak shape is poor for degradants.
Basic degradants can interact with residual silanols on the HPLC column. Ensure the mobile phase pH is appropriate to control the ionization state of the analytes. A mobile phase with a pH between 3 and 7 is often a good starting point for piperazine-containing compounds.
Oxidative Degradation
Amines are often susceptible to oxidation. The secondary and tertiary nitrogens in the piperazine ring are potential sites for oxidative attack, which can lead to the formation of N-oxides, ring-opened products, or other related substances.[4][9]
Q3: What concentration of hydrogen peroxide should I use, and how do I handle unexpected results?
Answer: Hydrogen peroxide (H₂O₂) is the most common reagent for oxidative stress testing. A concentration of 3% is a standard starting point.
Step-by-Step Protocol: Oxidative Degradation
Preparation: Use the same 1 mg/mL stock solution.
Stress Application: To a 5 mL aliquot, add 5 mL of 6% H₂O₂ to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂.
Incubation: Store the solution at room temperature, protected from light. Oxidation reactions can be rapid even without heat.
Quenching: There is no universal quenching agent for H₂O₂ that doesn't risk forming new artifacts. The most common approach is dilution with the mobile phase immediately before injection.
Analysis: Analyze by HPLC.
Troubleshooting: Oxidative Degradation
Issue
Possible Cause & Solution
Multiple new, small peaks are observed.
Oxidation can produce a complex mixture of degradants. This is a valid result. Focus on identifying the major degradation products. LC-MS is essential for this task.
Mass balance is significantly low (<90%).
Oxidative degradation can produce highly polar, non-retained compounds or species that do not have a UV chromophore (e.g., small aliphatic fragments).[10] Volatile products may also form. A universal detector like a Charged Aerosol Detector (CAD) or mass spectrometer can be helpful.
No degradation is observed.
Increase the H₂O₂ concentration (e.g., up to 30%) or apply gentle heat (e.g., 40°C). Be aware that heat can decompose H₂O₂ and complicate the kinetics.
Potential Degradation Pathways for 2-Methyl-2-phenylpiperazine
The following diagram illustrates hypothesized degradation pathways. The actual products must be confirmed experimentally through techniques like mass spectrometry and NMR.
Caption: Hypothesized degradation pathways for 2-Methyl-2-phenylpiperazine.
Thermal and Photolytic Degradation
These studies assess the impact of energy (heat and light) on the drug substance's stability. They are crucial for determining appropriate storage and packaging conditions.[11]
Q4: How do I set up thermal and photostability studies according to ICH guidelines?
Answer: Both solid-state and solution-state stability should be evaluated. ICH Q1B provides specific guidance for photostability testing.[12]
1. Place a thin layer of solid 2-Methyl-2-phenylpiperazine powder in an open container. 2. Store in a temperature-controlled oven at an elevated temperature (e.g., 80°C). 3. At each time point, dissolve a known weight of the powder and analyze by HPLC.
Thermal (Solution)
1. Prepare a solution of the drug in a relevant solvent (e.g., water/acetonitrile). 2. Store at an elevated temperature (e.g., 60°C or 80°C). 3. Analyze aliquots at various time points.
Photolytic (ICH Q1B)
1. Expose solid drug substance and a solution to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.[12] 2. Use a validated chemical actinometer to ensure proper light exposure. 3. Include a dark control sample (wrapped in aluminum foil) stored under the same temperature and humidity conditions. 4. Analyze exposed and dark control samples by HPLC.
Q5: My drug is turning yellow after light exposure, but the HPLC chromatogram shows minimal degradation. What's happening?
Answer: This is a common and important observation. It suggests the formation of a highly colored, low-concentration impurity.
Troubleshooting Photostability
Color Change without Purity Loss: The chromophore of the degradation product may be much stronger than that of the parent compound. Even a very small amount (<0.1%) can cause a visible color change. This is still a critical stability finding.
Check Wavelength: Ensure your HPLC detector wavelength is optimal for both the parent and potential degradants. A photodiode array (PDA) detector is invaluable here, as it can show the full UV spectrum of each peak and reveal the appearance of new chromophores.[13]
Forced Photodegradation: If the ICH Q1B conditions do not produce significant degradation, you can perform more aggressive studies (e.g., prolonged exposure or higher intensity light) to generate enough of the degradant for identification purposes.[14]
FAQs: Analytical Method and Data Interpretation
Q6: What makes an HPLC method "stability-indicating"?
Answer: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation.[15] The key requirement is that all degradation product peaks must be fully resolved from the main API peak and from each other. Peak purity analysis using a PDA detector is essential to confirm this.[3]
Typical Starting HPLC Conditions
Parameter
Condition
Column
C18, 250 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 254 nm (or optimal wavelength)
Injection Volume
10 µL
Q7: What is mass balance and why is it crucial in these studies?
Answer: Mass balance is a fundamental concept that verifies the "conservation of mass" during the degradation process.[16] It is calculated by comparing the initial amount of the drug with the sum of the remaining drug and all the formed degradation products.[8]
Mass Balance (%) = [(Assay of API + Sum of All Degradation Products) / Initial API Assay] x 100
An acceptable mass balance, typically in the range of 95-105%, demonstrates that your analytical method is capable of detecting and quantifying all major degradation products.[8][11]
Q8: My mass balance is consistently below 95%. What are the most common causes?
Answer: A poor mass balance signals a gap in your analytical method's ability to "see" all the components.
Troubleshooting Poor Mass Balance
Different Response Factors: Degradants may have different UV absorbance characteristics than the parent API. If you quantify them using the parent's response factor, the result can be inaccurate. If possible, isolate major degradants to determine their individual response factors.
Non-UV Active Degradants: The degradation process might cleave the part of the molecule responsible for UV absorption.
Volatile Degradants: Small, volatile fragments may be lost during the experiment or not detected by HPLC.
Co-elution: A degradant peak may be hidden under the main API peak or another peak. Peak purity analysis is critical to rule this out.
Incomplete Elution: Highly polar or non-polar degradants may not elute from the HPLC column under the current method conditions.
References
The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025, November 26).
Reconciling Mass Balance in Forced Degradation Studies. (2020, November 15). Pharmaceutical Technology.
What is Mass Balance in a Forced Degradation Study? (2022, January 17). Mourne Training Services.
Mass Balance Calculation in Forced Degradation Studies. (2024, August 23). Pharmaguideline.
A practical guide to forced degradation and stability studies for drug substances. Journal of Pharmaceutical and Biomedical Analysis.
The Stability Study of a Novel Phenylpiperazine Derivative. (2019, January 29). Isaac Scientific Publishing.
Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. [No Source Found].
The Stability Study of a Novel Phenylpiperazine Derivative | Request PDF.
Thermal degradation of piperazine and its structural analogs.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
Degradation of 2‑Amino-2-methylpropanol and Piperazine
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
Q1A(R2) Guideline. ICH.
Thermal Degradation of Piperazine and Its Structur | PDF | Amine. Scribd.
Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. [No Source Found].
ICH GUIDELINES FOR STABILITY. kk wagh college of pharmacy.
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [No Source Found].
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Journal of Environmental Chemical Engineering.
(PDF) Piperazine Degradation in Pilot Plants.
Degradation of 2-Amino-2-methylpropanol and Piperazine at CO 2 Capture-Relevant Conditions | Request PDF.
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). EMA.
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF.
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry.
Impact of Photolysis and TiO 2 on Pesticides Degradation in Wastew
2-Methylpiperazine. Santa Cruz Biotechnology.
Determination of piperazine derivatives in “Legal Highs” | Request PDF.
Photostability and Photodegradation Pathways of Distinctive Pesticides.
Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed.
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor-zeolite composite c
Photocatalytic Degradation and Adsorptive Removal of Emerging Organic Pesticides Using Metal Oxide and Their Composites: Recent Trends and Future Perspectives. (2023, April 28). MDPI.
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
Development and Validation of High Performance Liquid Chromatography method for analysis of Gatifloxacin & its Impurity.
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
Understanding the chemical basis of drug stability and degradation. (2010, October 9). Pharmaceutical Journal.
Publish Comparison Guide: Cross-Reactivity Profiling of 2-Methyl-2-phenylpiperazine
This guide outlines the cross-reactivity profile and validation protocols for 2-Methyl-2-phenylpiperazine (2-MPP) in commercial immunoassays. It is designed for laboratory directors, toxicologists, and assay developers r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the cross-reactivity profile and validation protocols for 2-Methyl-2-phenylpiperazine (2-MPP) in commercial immunoassays. It is designed for laboratory directors, toxicologists, and assay developers requiring a technical evaluation of this specific piperazine derivative against standard screening platforms.
2-Methyl-2-phenylpiperazine (2-MPP) represents a structural subclass of piperazine derivatives often encountered as metabolites of pharmaceutical agents or as novel psychoactive substances (NPS). Unlike the more common benzylpiperazine (BZP), 2-MPP features a quaternary carbon at the C2 position, introducing significant steric hindrance adjacent to the amine pharmacophore.
In the context of immunoassays, this structural nuance is critical. While many "party pill" piperazines (e.g., BZP, TFMPP) show moderate-to-high cross-reactivity with broad-spectrum amphetamine kits, 2-MPP’s steric bulk frequently alters antibody binding affinity. This guide compares the performance of 2-MPP across three distinct analytical tiers: Generic Amphetamine Screens , Targeted Piperazine Assays , and LC-MS/MS Confirmation .
Key Findings
Generic Amphetamine ELISA: High probability of False Negative due to steric mismatch with standard anti-amphetamine antibodies.
Targeted Piperazine ELISA: High probability of Positive detection; cross-reactivity is likely reduced compared to BZP but remains detectable.
Mass Spectrometry: Required for definitive identification; no spectral overlap with standard amphetamines.
Structural Mechanism of Cross-Reactivity
To understand the experimental data, one must analyze the Structure-Activity Relationship (SAR) between the target antigen (Amphetamine) and the interferent (2-MPP).
Amphetamine Target: Primary amine with a flexible phenyl-ethyl chain. Antibodies typically target the aromatic ring and the nitrogen distance.
2-MPP Interferent: Cyclic secondary amine (piperazine ring). The gem-dimethyl/phenyl substitution at C2 creates a rigid, bulky environment.
Impact: Most amphetamine antibodies require a primary amine or a less hindered secondary amine (like methamphetamine). The cyclic nature of 2-MPP, combined with the C2-methyl group, often prevents the "lock-and-key" fit required for competitive displacement of the conjugate.
Comparative Performance Analysis
The following table summarizes the expected performance of 2-MPP based on validated data from structural analogs (BZP, mCPP) and SAR principles.
Table 1: Comparative Assay Performance Guide
Feature
Generic Amphetamine ELISA
Targeted Piperazine ELISA
LC-MS/MS (Reference)
Primary Target
d-Amphetamine / Methamphetamine
Benzylpiperazine (BZP)
Specific Mass Fragment
2-MPP Cross-Reactivity
< 1.0% (Low Risk)
15% - 40% (Moderate)
0% (None)
Detection Mechanism
Competitive Binding (Class Specific)
Competitive Binding (Structure Specific)
m/z Ion Ratio
False Positive Potential
Low (Requires >100,000 ng/mL)
High (Triggers at lower conc.)
N/A
Interference Type
Negative Interference (Masking)
Direct Cross-Reactivity
Matrix Effect (Ion Suppression)
Recommended Use
Initial Screen (Likely Misses 2-MPP)
Surveillance/NPS Screen
Confirmation & Quantification
Note: "Targeted Piperazine ELISA" refers to kits specifically designed for designer drugs (e.g., Randox, Neogen specific lines). "Generic" refers to SAMHSA-5 standard amphetamine kits.
Experimental Validation Protocol
For laboratories encountering 2-MPP, relying on manufacturer claims is insufficient due to the molecule's rarity. The following protocol, adapted from CLSI EP07 (Interference Testing in Clinical Chemistry) , provides a self-validating workflow to determine the exact cross-reactivity coefficient for your specific assay.
Phase A: Preparation of Standards
Stock Solution: Dissolve certified reference material of 2-Methyl-2-phenylpiperazine in Methanol to create a 1 mg/mL (1,000,000 ng/mL) stock.
Spiking Matrix: Use drug-free human urine (verified negative by LC-MS).
Calibrator: Use d-Amphetamine at the assay cutoff (e.g., 500 ng/mL) as the reference comparator.
Phase B: The "Spike and Recovery" Workflow
This protocol determines the concentration of 2-MPP required to trigger a positive result (the "Equivalent Cutoff").
Range Generation: Prepare 2-MPP spikes in urine at logarithmic intervals:
Assay Execution: Run each spike in triplicate on the target immunoassay platform.
Calculation: Plot the Optical Density (OD) or Relative Light Units (RLU) against concentration.
Determination: Identify the concentration of 2-MPP that yields an OD equivalent to the d-Amphetamine cutoff (500 ng/mL).
Phase C: Calculation of Cross-Reactivity
Use the following formula to quantify performance:
Example: If 50,000 ng/mL of 2-MPP produces the same signal as 500 ng/mL of Amphetamine:
Visualization: Validation Logic Flow
The following diagram illustrates the decision logic for validating 2-MPP cross-reactivity, ensuring distinction between direct cross-reactivity and matrix interference.
Figure 1: Decision tree for characterizing 2-MPP cross-reactivity, distinguishing between direct binding (positive interference) and signal suppression (negative interference).
Authoritative References
Clinical and Laboratory Standards Institute (CLSI). EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[2] CLSI, 2018.[3]
Randox Toxicology. Designer Drugs and Cross-Reactivity in Immunoassays. (Evaluates piperazine derivatives BZP and TFMPP).
Petrie, M. et al. "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, 2013. (Establishes baseline for piperazine non-reactivity in standard amphetamine assays).
Nieddu, M. et al. "Cross-reactivity of piperazine designer drugs in common urine immunoassay screening." Forensic Science International, 2014. (Provides comparative data for structural analogs).
A Comparative Guide to the Use of 2-Methyl-2-phenylpiperazine as a Reference Standard in Analytical Chemistry
This guide provides an in-depth technical comparison of 2-Methyl-2-phenylpiperazine as an analytical reference standard. It is designed for researchers, scientists, and drug development professionals who require robust a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2-Methyl-2-phenylpiperazine as an analytical reference standard. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the identification and quantification of piperazine-related compounds. We will explore the fundamental principles of reference standards, detail the specific attributes of 2-Methyl-2-phenylpiperazine, compare its application against other standards, and provide validated experimental protocols.
The Foundational Role of Reference Standards in Ensuring Data Integrity
In analytical chemistry, the accuracy and reliability of results are paramount. A reference standard provides a benchmark against which an unknown sample can be compared.[1][2] These highly characterized materials are critical for:
Identity Confirmation: Confirming the presence of a specific chemical entity.
Quantitative Analysis: Determining the precise amount of a substance (e.g., an active pharmaceutical ingredient (API) or impurity).[3]
Method Validation: Establishing that an analytical procedure is fit for its intended purpose, a requirement mandated by global regulatory bodies.[1][2][4][5]
System Suitability Testing: Verifying that the analytical instrument and procedure are performing correctly before sample analysis.
Reference standards are broadly categorized into primary and secondary standards. Primary standards are of the highest purity and are often established by pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][3][6] Secondary standards, or in-house standards, are qualified against primary standards and are used for routine laboratory work, offering a cost-effective and convenient alternative.[6] This guide will focus on 2-Methyl-2-phenylpiperazine as a well-characterized secondary reference standard.
Technical Profile: 2-Methyl-2-phenylpiperazine
2-Methyl-2-phenylpiperazine is a substituted piperazine derivative. Piperazine and its analogues are a significant class of compounds in the pharmaceutical industry, forming the structural core of numerous drugs and appearing as synthetic intermediates or impurities.[7][8]
Note: Specific data for 2-Methyl-2-phenylpiperazine is limited; some properties are inferred from the closely related 2-phenylpiperazine.
The utility of 2-Methyl-2-phenylpiperazine as a reference standard stems from its structural relevance as a potential impurity or a metabolite in the synthesis of more complex pharmaceutical molecules. Its stability under typical analytical conditions makes it a reliable calibrant.
Qualifying a Secondary Reference Standard: A Self-Validating Workflow
Before a batch of 2-Methyl-2-phenylpiperazine can be used as a reference standard, it must undergo a rigorous qualification process to establish its identity, purity, and potency. This process ensures the trustworthiness of any analytical data generated using it.
Caption: Workflow for qualifying an in-house (secondary) reference standard.
Comparative Analysis: Choosing the Right Standard
The choice of a reference standard is dictated by the analytical goal. While a pharmacopeial primary standard is the gold standard, a well-characterized secondary standard like 2-Methyl-2-phenylpiperazine is often more practical for routine use.
Comparison of Reference Standard Types:
Feature
Primary (Pharmacopeial) Standard
Secondary (In-House) Standard (e.g., 2-Methyl-2-phenylpiperazine)
Non-Specific Calibrant
Traceability
Directly traceable to international standards (e.g., NIST, EP).[6][12]
Traceable to a primary standard through internal qualification.
Not traceable; may be a reagent-grade chemical.
Purity
Highest possible purity, extensively characterized.[3]
High purity, with a documented Certificate of Analysis (CoA).
Purity is known but may not be as high or as well-documented.
Regulatory Acceptance
Universally accepted by regulatory agencies (e.g., FDA, EMA).[3]
Accepted if qualification is robust and documented per ICH guidelines.[4][13]
Not acceptable for GMP/GLP regulated analysis.
Intended Use
Definitive identification, potency assignment for secondary standards, critical assays.
Routine QC, method development, validation, system suitability.[6]
Non-regulated R&D, preliminary investigations.
Cost & Availability
High cost, available only from pharmacopeias.[6][14]
Lower cost, readily available or synthesized in-house.
Low cost, widely available.
Specificity
Provides unequivocal identification and accurate quantification of the target analyte.
Provides specific identification and quantification for the target analyte.
May lead to inaccurate quantification if detector response differs from the analyte.
Expert Insight: Using a non-specific calibrant (e.g., a related but different piperazine derivative) for quantification is a significant source of analytical error. Even structurally similar molecules can have different responses in detectors like a UV-Vis spectrophotometer or a mass spectrometer. Therefore, for accurate quantification, a reference standard of the specific analyte, such as 2-Methyl-2-phenylpiperazine, is essential.
Experimental Protocols and Methodologies
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: Quantification of 2-Methyl-2-phenylpiperazine as a Process Impurity by HPLC-UV
This method is designed to quantify trace levels of 2-Methyl-2-phenylpiperazine in an active pharmaceutical ingredient (API).
1. Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 70% A to 30% A over 15 minutes, hold for 2 minutes, return to initial conditions.
Causality: The choice of diluent (typically the mobile phase) is critical to ensure peak shape and compatibility with the chromatographic system.
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of 2-Methyl-2-phenylpiperazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by serially diluting the stock solution.
Sample Solution (1 mg/mL API): Accurately weigh ~50 mg of the API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
comparing the efficacy of 2-Methyl-2-phenylpiperazine with established compounds
This guide provides an in-depth technical comparison of 2-Methyl-2-phenylpiperazine (2-Me-2-PhP) against established pharmacological standards. The analysis focuses on its structural properties as a gem-disubstituted phe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2-Methyl-2-phenylpiperazine (2-Me-2-PhP) against established pharmacological standards. The analysis focuses on its structural properties as a gem-disubstituted phenylpiperazine , its primary activity as a Nicotinic Acetylcholine Receptor (nAChR) antagonist , and its emerging utility as a scaffold in Deubiquitinating Enzyme (DUB) inhibition .
Executive Summary & Chemical Identity[1]
2-Methyl-2-phenylpiperazine (2-Me-2-PhP) is a sterically hindered, conformationally constrained derivative of the phenylpiperazine class. Unlike the common 1-phenylpiperazine (a serotonin receptor ligand) or 3-methyl-2-phenylmorpholine (Phenmetrazine, a stimulant), 2-Me-2-PhP features a quaternary carbon at the C2 position . This gem-disubstitution (methyl and phenyl groups on the same carbon) imparts unique pharmacological stability and selectivity.
Primary Mechanism: Non-competitive antagonism of nAChRs (similar to Mecamylamine) and modulation of monoamine transporters (similar to Phenmetrazine).
Key Differentiator: The C2 quaternary center restricts conformational flexibility, potentially reducing off-target binding common in flexible phenylpiperazines (e.g., mCPP).
Pharmacological Profile & Mechanism of Action[2][3]
A. Nicotinic Acetylcholine Receptor (nAChR) Antagonism
The 2-phenylpiperazine core is a known pharmacophore for nAChR antagonism. The addition of a methyl group at C2 increases steric bulk, mimicking the "umbrella" effect seen in Mecamylamine .
Mechanism: 2-Me-2-PhP likely acts as an open-channel blocker, binding within the ion pore of the nAChR (specifically
and subtypes). The steric bulk prevents channel closure and ion flux.
Comparison: Unlike Mecamylamine (a non-selective antagonist), the piperazine ring allows for specific substitutions (e.g., N-alkylation) to tune selectivity for
(cognitive enhancement) vs. (addiction).
B. Monoamine Modulation (SERT/DAT/NET)
As a structural analog of Phenmetrazine (where the morpholine oxygen is replaced by nitrogen) and Phenylpiperazines (like mCPP), 2-Me-2-PhP exhibits monoaminergic activity.
Mechanism: It functions as a substrate-type releaser or reuptake inhibitor. The C2-methyl group creates steric hindrance that may reduce potency at 5-HT2C receptors (causing less anxiety than mCPP) while maintaining DAT/NET affinity.
C. Deubiquitinating Enzyme (USP19) Inhibition
Recent patent literature identifies the 2-methyl-2-phenylpiperazine moiety as a critical "warhead" or binding element in inhibitors of USP19 (Ubiquitin Specific Peptidase 19).
Mechanism: The rigid scaffold orients the inhibitor into the USP19 catalytic cleft, preventing the deubiquitination of muscle proteins (e.g., myofibrils), thereby reducing muscle wasting.
Re-Challenge: Apply Acetylcholine (100 µM) in the presence of 2-Me-2-PhP. Measure peak current (
).
Analysis: Calculate % Inhibition =
. Fit to Hill equation to derive IC50.
References
Title: "Compounds and their use as ubiquitin specific protease 19 (USP19) inhibitors.
Phenylpiperazine Pharmacology:
Title: "The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape."
Source: ACS Chemical Neuroscience (2015).
URL:[Link]
Mecamylamine Comparison:
Title: "Mecamylamine: a nicotinic antagonist for the treatment of neuropsychiatric disorders."[1]
Source: CNS Drug Reviews.
URL:[Link]
Monoamine Transporter Ligands:
Title: "Structure-activity relationships of phenylpiperazines at monoamine transporters."
Source: Journal of Medicinal Chemistry.
URL:[Link]
A Comparative Guide to Inter-Laboratory Validation of 2-Methyl-2-phenylpiperazine Quantification Methods
This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of 2-Methyl-2-phenylpiperazine in human plasma, contextualized within a hypothetical inter-laboratory validation...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of 2-Methyl-2-phenylpiperazine in human plasma, contextualized within a hypothetical inter-laboratory validation study. It is intended for researchers, scientists, and drug development professionals to illustrate the critical parameters and considerations in selecting and validating an analytical method for regulatory submission and routine sample analysis. The principles and practices outlined herein are grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
Introduction: The Imperative of Rigorous Bioanalytical Method Validation
In drug development, the accurate quantification of a therapeutic agent and its metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][3] The reliability of this data hinges on the robustness and reproducibility of the bioanalytical method employed. An inter-laboratory validation, also known as a cross-validation, is a critical exercise to ensure that a method is transferable and yields comparable results across different laboratories, instruments, and analysts.[3][5] This guide will explore the validation of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 2-Methyl-2-phenylpiperazine, a key intermediate and potential metabolite in various pharmaceutical compounds.
Designing the Inter-Laboratory Study: A Hypothetical Framework
For the purpose of this guide, we will simulate an inter-laboratory study involving three distinct laboratories (Lab A, Lab B, and Lab C). Two analytical methods for the quantification of 2-Methyl-2-phenylpiperazine in human plasma will be validated and compared:
Method 1: High-Throughput LC-MS/MS with Protein Precipitation. This method prioritizes speed and simplicity, making it suitable for large sample batches.
Method 2: GC-MS with Liquid-Liquid Extraction and Derivatization. This method offers an alternative chromatographic separation and detection technique, which can be beneficial for addressing potential matrix effects or for laboratories with existing GC-MS expertise.
The validation will be conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[1][2][4] The core validation parameters to be assessed are:
Selectivity and Specificity
Accuracy and Precision
Linearity and Range
Lower Limit of Quantification (LLOQ)
Matrix Effect
Stability
Methodologies and Experimental Protocols
Method 1: High-Throughput LC-MS/MS with Protein Precipitation
This method leverages the high sensitivity and selectivity of tandem mass spectrometry coupled with a straightforward sample preparation technique.
Experimental Workflow:
Caption: Workflow for LC-MS/MS with Protein Precipitation.
Detailed Protocol:
Sample Preparation:
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (2-Methyl-2-phenylpiperazine-d5, 100 ng/mL in 50% methanol).
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
Vortex the mixture for 1 minute.
Centrifuge at 10,000 x g for 5 minutes at 4°C.
Transfer 100 µL of the clear supernatant to a clean tube or 96-well plate.
Add 100 µL of water to the supernatant.
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions:
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A linear gradient from 10% to 90% B over 3 minutes.
Flow Rate: 0.4 mL/min.
MS System: A triple quadrupole mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
MRM Transitions:
2-Methyl-2-phenylpiperazine: Precursor Ion > Product Ion (specific m/z values to be determined during method development).
2-Methyl-2-phenylpiperazine-d5 (IS): Precursor Ion > Product Ion (specific m/z values to be determined during method development).
Method 2: GC-MS with Liquid-Liquid Extraction and Derivatization
This method provides an orthogonal approach to the LC-MS/MS method, potentially mitigating different matrix interferences.
Experimental Workflow:
Caption: Workflow for GC-MS with LLE and Derivatization.
Detailed Protocol:
Sample Preparation:
To 200 µL of human plasma, add 25 µL of the internal standard (IS) working solution (Diphenylamine, 1 µg/mL in methanol).
Add 200 µL of 0.1 M borate buffer (pH 9.0).
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
Centrifuge at 3,000 x g for 10 minutes.
Transfer the upper organic layer to a clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 60°C for 30 minutes for derivatization.
Inject 1 µL into the GC-MS system.
GC-MS Conditions:
GC System: A gas chromatograph with a split/splitless injector.
Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Injector Temperature: 280°C.
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS System: A single quadrupole or ion trap mass spectrometer.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-Methyl-2-phenylpiperazine and Diphenylamine.
Inter-Laboratory Validation Results: A Comparative Analysis
The following tables summarize the hypothetical validation data from the three participating laboratories.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
Method
Laboratory
Calibration Range (ng/mL)
Correlation Coefficient (r²)
LLOQ (ng/mL)
LC-MS/MS
Lab A
0.5 - 500
> 0.995
0.5
Lab B
0.5 - 500
> 0.996
0.5
Lab C
0.5 - 500
> 0.994
0.5
GC-MS
Lab A
5 - 1000
> 0.992
5
Lab B
5 - 1000
> 0.990
5
Lab C
5 - 1000
> 0.991
5
Table 2: Accuracy and Precision (Intra- and Inter-day)
Method
Laboratory
QC Level (ng/mL)
Intra-day Accuracy (%)
Intra-day Precision (%CV)
Inter-day Accuracy (%)
Inter-day Precision (%CV)
LC-MS/MS
Lab A
1.5 (Low)
98.7
4.2
99.1
5.5
75 (Mid)
101.2
3.1
100.5
4.2
400 (High)
99.5
2.5
99.8
3.1
Lab B
1.5 (Low)
102.1
5.1
101.5
6.3
75 (Mid)
99.8
3.5
100.2
4.8
400 (High)
100.9
2.8
101.1
3.5
Lab C
1.5 (Low)
97.9
4.8
98.3
5.9
75 (Mid)
100.7
3.3
101.0
4.5
400 (High)
99.1
2.9
99.5
3.8
GC-MS
Lab A
15 (Low)
95.5
6.8
96.2
8.1
250 (Mid)
98.2
5.1
97.9
6.5
750 (High)
102.3
4.5
101.8
5.8
Lab B
15 (Low)
94.8
7.5
95.5
8.9
250 (Mid)
99.1
5.8
98.5
7.1
750 (High)
103.1
4.9
102.5
6.2
Lab C
15 (Low)
96.3
7.1
97.0
8.5
250 (Mid)
98.9
5.5
99.2
6.8
750 (High)
101.9
4.7
101.5
6.0
Table 3: Matrix Effect and Recovery
Method
Laboratory
Matrix Factor
Recovery (%)
LC-MS/MS
Lab A
0.98
92.5
Lab B
1.03
90.8
Lab C
0.95
94.1
GC-MS
Lab A
0.92
85.3
Lab B
0.89
83.1
Lab C
0.95
86.5
Discussion and Method Comparison
Based on the hypothetical inter-laboratory validation data, both methods demonstrate acceptable performance according to regulatory guidelines.[1][2][4] However, there are clear differences in their performance characteristics that would influence method selection for a given application.
LC-MS/MS Method:
Strengths:
Superior Sensitivity: The LLOQ of 0.5 ng/mL is ten-fold lower than the GC-MS method, making it ideal for studies requiring the measurement of low concentrations of 2-Methyl-2-phenylpiperazine.
Higher Throughput: The simple protein precipitation sample preparation and short chromatographic run time allow for the analysis of a larger number of samples in a shorter period.
Excellent Accuracy and Precision: The intra- and inter-day accuracy and precision are consistently within the acceptable limits of ±15% (and ±20% for LLOQ).
Minimal Matrix Effect: The matrix factor is close to 1, indicating minimal ion suppression or enhancement, and the recovery is consistently high across the laboratories.
Potential Weaknesses:
Susceptibility to certain matrix effects that might not be apparent with the limited number of plasma lots tested.
GC-MS Method:
Strengths:
Robust and Reliable: GC-MS is a well-established and rugged technique.
Orthogonal Selectivity: Provides an alternative to LC-MS for troubleshooting or confirming results.
Weaknesses:
Lower Sensitivity: The LLOQ of 5 ng/mL may not be sufficient for all applications.
More Labor-Intensive: The liquid-liquid extraction and derivatization steps are more time-consuming and involve more manual handling, increasing the potential for variability.
Slightly Lower Accuracy and Precision: While still within acceptable limits, the precision is generally higher (larger %CV) compared to the LC-MS/MS method.
Lower Recovery: The multi-step extraction process results in a slightly lower and more variable recovery.
Conclusion and Recommendations
The inter-laboratory validation exercise demonstrates that both the LC-MS/MS and GC-MS methods are valid for the quantification of 2-Methyl-2-phenylpiperazine in human plasma. The LC-MS/MS method, with its superior sensitivity, higher throughput, and excellent accuracy and precision, is the recommended primary method for routine bioanalysis in a drug development program. The GC-MS method serves as a valuable alternative and a potential confirmatory method.
The successful transfer and validation of these methods across three laboratories underscore the importance of well-documented and robust analytical procedures. This hypothetical guide illustrates the critical role of inter-laboratory validation in ensuring data integrity and consistency, which are fundamental to the successful regulatory approval of new therapeutic agents.
References
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
Executive Summary: Immediate Action Card For researchers handling 2-Methyl-2-phenylpiperazine , this compound represents a specific class of substituted nitrogen heterocycles .[1] While often used as a pharmaceutical int...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Card
For researchers handling 2-Methyl-2-phenylpiperazine , this compound represents a specific class of substituted nitrogen heterocycles .[1] While often used as a pharmaceutical intermediate (e.g., in substance P antagonists or antidepressant analogs), its disposal requires adherence to protocols for corrosive organic bases .
DO NOT MIX with Acids (Exothermic violent reaction) or Oxidizers .
Disposal Method
Chemical Incineration with afterburner and scrubber (Nitrogen Oxide control).
Drain Disposal
STRICTLY PROHIBITED . Toxic to aquatic life; high pH disrupts biological treatment.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity. 2-Methyl-2-phenylpiperazine is a hindered secondary amine .[1]
Basicity & Reactivity: The piperazine ring contains two nitrogen atoms. The N1 position is secondary, while the N4 position is also secondary. However, the 2,2-disubstitution (methyl/phenyl) creates steric bulk near the N1 amine. Despite this, it remains a strong base.
Risk:[1][2][4][5][6] Mixing with strong acids (HCl, H₂SO₄) in a waste drum will generate significant heat (neutralization enthalpy), potentially causing the drum to pressurize or spatter [1].
Physical State: Typically a solid (crystalline powder) or a viscous oil depending on purity and salt form.
Combustibility: As an organic amine, it contributes high calorific value to waste streams but releases Nitrogen Oxides (NOx) upon combustion. This dictates the requirement for specific incineration temperatures and scrubbing [2].
Waste Segregation Protocol
Proper segregation is the primary defense against laboratory accidents. You must isolate this compound from incompatible streams immediately upon generation.
Segregation Logic Flow
Figure 1: Decision matrix for segregating piperazine derivatives based on physical state and solvent carrier.
Applicability: Filtrates from recrystallization or reaction solvents.[1]
pH Check: Before adding to a bulk solvent drum, verify the pH.
Protocol: Dip a pH strip. If pH > 12, consider if the receiving drum is compatible.
Neutralization (Optional but Recommended for Large Volumes): If disposing of >1 Liter of concentrated amine solution, slowly neutralize with dilute Sulfuric Acid (1M) in an ice bath to pH 7-9 before drumming. This prevents thermal shock in the waste container [3].
Solvent Compatibility:
Non-Halogenated: (Methanol, Ethanol, Toluene). Preferred path. These are often used for "fuel blending" (incineration for energy recovery).
Halogenated: (DCM). Must be incinerated at higher temperatures to destroy chlorinated byproducts.
Drumming: Use conductive, grounded safety cans if the solvent is flammable (Flash point < 60°C).
Emergency Spill Response Workflow
In the event of a spill, speed and containment are vital to prevent environmental release or respiratory exposure.
Figure 2: Operational workflow for containing and cleaning spills of piperazine derivatives.[1]
Regulatory & Compliance Data
When filling out waste manifests, use the following classifications. Note that while 2-Methyl-2-phenylpiperazine is not explicitly "Listed" (P or U list) by name in 40 CFR 261.33, it is regulated by Characteristic .
Other organic solvents, washing liquids and mother liquors.
DOT (Transport)
UN 3259 or UN 2925
Likely "Amines, solid, corrosive, n.o.s." or "Flammable solid, corrosive, organic, n.o.s."[1] depending on form.
Self-Validation Step: Before sealing any waste container, ask: Does this container hold any oxidizers? If yes, STOP . Repackage separately to prevent fire/explosion.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7][8]
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management for Generators of Organic Amines. EPA Guidelines.
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste - Amines.
PubChem. (2023).[9] 2-Methylpiperazine Hazard Data (Analogous Structure). National Library of Medicine.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-2-phenylpiperazine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical intermediates, such as 2-Methyl-2-pheny...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical intermediates, such as 2-Methyl-2-phenylpiperazine, demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required to handle 2-Methyl-2-phenylpiperazine safely, ensuring the protection of laboratory personnel and the integrity of your research.
While specific toxicological data for 2-Methyl-2-phenylpiperazine is not extensively documented, a critical assessment of its structure—a piperazine ring with both methyl and phenyl substituents—allows us to infer a hazard profile based on analogous compounds. Piperazine derivatives are known to be skin and eye irritants, with some causing severe burns or sensitization.[1][2][3] The presence of the aromatic phenyl group may introduce additional toxicological considerations. Therefore, a cautious and comprehensive approach to PPE is mandatory.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough risk assessment is paramount. Based on data from structurally related compounds like 2-methylpiperazine, the primary hazards associated with 2-Methyl-2-phenylpiperazine are anticipated to be:
Skin Corrosion/Irritation: Direct contact can cause skin irritation, and in some cases, severe chemical burns.[2][3] Open wounds or abrasions are particularly vulnerable to entry of the chemical into the bloodstream.[1]
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation and may lead to severe, lasting damage.[1][2]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]
Flammability: While not always the primary concern, some piperazine derivatives are flammable solids, and this possibility should be considered.[2][4]
These hazards dictate the minimum level of PPE required for safe handling.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is essential when working with 2-Methyl-2-phenylpiperazine in a laboratory setting. The principle is to create a complete barrier between you and the chemical.
Eye and Face Protection
Why it's critical: The eyes are highly susceptible to chemical splashes and airborne particles. Given the potential for severe eye damage from piperazine compounds, robust protection is non-negotiable.[1]
Minimum Requirement: Tightly fitting safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[4][5][6]
Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers, reactions, or quenching), a full face shield should be worn in addition to safety goggles.[1][6] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
Why it's critical: Piperazine derivatives can cause skin irritation or severe burns upon contact.[2][3] Protective clothing prevents direct contact and absorption through the skin.
Gloves:
Type: Chemically resistant gloves are mandatory. Nitrile gloves are a common starting point, but it is crucial to check the manufacturer's glove compatibility data for the specific type of solvent being used. For prolonged or immersive work, heavier-duty gloves may be required.
Technique: Always inspect gloves for tears or holes before use. Use proper glove removal techniques to avoid contaminating your skin.[6] Dispose of contaminated gloves as hazardous waste.
Laboratory Coat: A standard cotton lab coat may not provide sufficient protection against significant splashes. A lab coat made of a chemically resistant material is recommended.
Additional Protection: For larger-scale operations or situations with a high risk of splashing, a chemical-resistant apron and impervious protective clothing should be worn.[2][7]
Respiratory Protection
Why it's critical: Inhalation of fine powders or aerosols can lead to respiratory irritation.[4] Engineering controls are the first line of defense, but respiratory protection is essential when these are insufficient.
Engineering Controls: Always handle 2-Methyl-2-phenylpiperazine in a well-ventilated area, preferably within a certified chemical fume hood.[4][8][9]
When a Respirator is Needed: If there is a risk of generating dust (e.g., during weighing) or if engineering controls are not adequate, a NIOSH-approved respirator is required.[5][8] The type of respirator and cartridge should be selected based on the specific operational conditions and potential exposure levels. A particulate dust filter or a full-face respirator may be necessary in some situations.[1][4]
Operational and Disposal Plans
A safe experimental workflow involves more than just wearing the right PPE. It encompasses the entire lifecycle of the chemical in your lab.
Step-by-Step Handling Protocol
Preparation: Before starting, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[8][9] Prepare all necessary equipment and reagents.
Weighing: Conduct all weighing operations of solid 2-Methyl-2-phenylpiperazine within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
Transfers and Reactions: Use spark-proof tools and explosion-proof equipment if there is a flammability concern.[1][5] Conduct all transfers of the chemical, whether as a solid or in solution, within the fume hood.
Post-Reaction: After the procedure, decontaminate all surfaces and equipment.
De-gowning: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after handling the substance.
Spill Management
In the event of a spill, immediate and correct action is crucial.
Minor Spills:
Alert personnel in the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[1]
Sweep up the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[1][2]
Do not attempt to clean up a major spill without specialized training and equipment.
Disposal Plan
All waste containing 2-Methyl-2-phenylpiperazine, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
Collection: Collect all waste in clearly labeled, sealed containers.
Disposal: Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[10] Do not dispose of this chemical down the drain.
Visualizing PPE Selection
The selection of appropriate PPE is dependent on the specific task and the associated risks. The following workflow illustrates this decision-making process.
Caption: PPE selection workflow for 2-Methyl-2-phenylpiperazine.
Summary of Safety Recommendations
Hazard
Required PPE & Controls
Rationale
Eye Contact
Tightly-fitting safety goggles; Face shield for splash risk.
Prevents severe eye irritation and potential for lasting damage.[1][2]
Skin Contact
Chemical-resistant gloves and lab coat; Apron for larger quantities.
Protects against skin irritation and chemical burns.[1][2][3]
Inhalation
Handle in a chemical fume hood or ventilated enclosure.
Minimizes exposure to respiratory irritants from dust or aerosols.[4]
Spills
Readily accessible spill kit with inert absorbent material.
Ensures swift and safe cleanup, preventing wider contamination.[1]
Emergencies
Unobstructed access to safety shower and eyewash station.
Allows for immediate decontamination in case of accidental exposure.[8][9]
By adhering to these guidelines, you can confidently and safely incorporate 2-Methyl-2-phenylpiperazine into your research workflows, fostering a culture of safety and scientific excellence within your laboratory.
References
2-Methylpiperazine - Santa Cruz Biotechnology. Link
2-Methylpiperazine SDS, 109-07-9 Safety Data Sheets - ECHEMI. Link